IACS-8803
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23FN10O9P2S2 |
|---|---|
Molecular Weight |
692.5 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |
InChI |
InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
CMVAAKLGZJHFOY-ABTIDCMQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |
Origin of Product |
United States |
Foundational & Exploratory
IACS-8803: A Deep Dive into its Mechanism of Action in Oncology
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of IACS-8803, a potent agonist of the Stimulator of Interferon Genes (STING) pathway, in the context of cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: STING Pathway Activation
This compound is a synthetic cyclic dinucleotide (CDN) analog, specifically a 2',3'-thiophosphate CDN. This structural modification enhances its affinity for the STING protein and confers resistance to degradation by phosphodiesterases, leading to a more potent and sustained activation of the STING signaling pathway compared to natural CDNs.[1]
The activation of the STING pathway by this compound initiates a cascade of downstream signaling events that are critical for mounting an effective anti-tumor immune response. The core mechanism can be summarized as follows:
-
Binding to STING: this compound directly binds to the STING protein, which is an innate immune sensor located in the endoplasmic reticulum.[1]
-
Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.
-
TBK1 and IRF3 Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
NF-κB Pathway Activation: Concurrently, the STING pathway also leads to the activation of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[1]
-
Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of a wide range of pro-inflammatory cytokines, most notably type I interferons (IFN-α and IFN-β).[1]
The production of type I interferons is a pivotal event in the anti-tumor effects of this compound, as it bridges the innate and adaptive immune systems to promote tumor cell killing.
Signaling Pathway Diagram
Preclinical Anti-Tumor Activity
This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. The primary mechanism of this activity is the induction of a robust, systemic anti-tumor immune response.
In Vitro Activity
This compound shows potent activation of the STING pathway in vitro.[2][3]
| Cell Line | Assay | Endpoint | Result | Reference |
| HEK-Blue™ ISG-KO-STING | Luciferase Reporter Assay | IRF3 Activation | Superior activity compared to 2',3'-RR-S2-CDA benchmark | [3] |
| Murine and Human MDSCs and M2-like macrophages | Multiomic analysis | Modulation of Myc signaling, cell cycle, and metabolic programming | Not specified | [2] |
In Vivo Efficacy
Intratumoral administration of this compound has been shown to induce regression of both treated and distant, untreated tumors, indicating a systemic anti-tumor effect.[3]
| Cancer Model | Animal Model | This compound Dose & Schedule | Key Findings | Reference |
| Melanoma (B16-OVA) | C57BL/6 Mice | 10 µg, intratumoral injections on days 6, 9, and 12 post-implantation | Superior regression of untreated contralateral tumors compared to benchmarks; higher number of mice cured. | [1][3] |
| Glioblastoma (GL261) | Mice | 5 µg, intracranial | Significantly improved survival rates. | [4] |
| Glioblastoma (QPP4, QPP8) | Mice | 5 µg, intracranial | 56% to 100% of animals tumor-free; increased CD8+ T and NK cell counts; microglia reprogramming. | [4] |
| Glioblastoma (U87) | Humanized Mice | Not specified | Significantly extended animal survival. | [4] |
| Glioblastoma (spontaneous) | Canine | 5-20 µg, intratumoral | Well-tolerated; radiographic regression observed. | [5] |
Immunomodulatory Effects
The anti-tumor activity of this compound is mediated by its profound effects on the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state.
-
Myeloid Cell Reprogramming: Treatment with this compound reprograms microglia and other myeloid cells to an anti-tumor phenotype. This is characterized by the increased expression of co-stimulatory molecules like CD80 and CD86, and inducible nitric oxide synthase (iNOS), while decreasing immunosuppressive markers such as CD206 and arginase.[6]
-
Enhanced T Cell and NK Cell Activity: this compound treatment leads to increased infiltration and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells within the tumor.[6] This is accompanied by increased expression of effector molecules like granzyme B and a reduction in T cell exhaustion markers such as PD-1 and LAG-3.[6]
-
Synergy with Immune Checkpoint Blockade: The immunomodulatory effects of this compound suggest a strong potential for synergy with immune checkpoint inhibitors. In a preclinical glioma model responsive to immune checkpoint blockade, the combination of this compound and an anti-PD-1 antibody enhanced survival.[6]
Experimental Protocols
Bilateral B16-OVA Melanoma Model
Objective: To evaluate the systemic anti-tumor efficacy of this compound.
Methodology:
-
C57BL/6 mice are implanted subcutaneously with 1x10^5 B16-Ova cells on both flanks.[3]
-
On days 6, 9, and 12 post-implantation, this compound (10 µg) is administered via intratumoral injection into the tumor on one flank only.[3]
-
Tumor growth is monitored on both the injected and the contralateral, untreated flank.
-
Animal survival is monitored.
Orthotopic Glioblastoma Model
Objective: To assess the efficacy of this compound in an immunologically "cold" tumor model.
Methodology:
-
QPP8 glioblastoma cells are orthotopically implanted into the brains of C57BL/6J mice.[6]
-
On days 60 and 67 post-implantation, mice are treated with either PBS or 5 µg of this compound.[6]
-
48 hours after the final treatment, tumors are isolated.
-
Immune cells are collected using a Percoll gradient for ex vivo analysis.[6]
-
Flow cytometry is used to profile immune cell populations (e.g., CD8+ T cells, NK cells) and their activation status (e.g., expression of granzyme B, PD-1, LAG-3).[6]
Conclusion
This compound is a highly potent STING agonist that activates a robust anti-tumor immune response. Its mechanism of action involves the direct activation of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, remodels the tumor microenvironment, promoting the infiltration and activation of cytotoxic immune cells and leading to tumor regression. The preclinical data strongly support the further clinical development of this compound as a promising cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 5. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
what is the structure of IACS-8803
An In-depth Technical Guide to the Core Structure and Function of IACS-8803
For Researchers, Scientists, and Drug Development Professionals
Core Structure of this compound
This compound is a potent, synthetically developed agonist of the Stimulator of Interferon Genes (STING) pathway. Its core structure is a cyclic dinucleotide (CDN) based on a 2',3'-cyclic di-adenosine monophosphate backbone. Key structural modifications enhance its potency and stability compared to natural CDNs or earlier synthetic analogs.
The chemical formula for this compound is C₂₀H₂₃FN₁₀O₉P₂S₂ with a molecular weight of 692.53 g/mol .[1] The defining features of its structure are:
-
2',3'-Phosphodiester Linkage: Unlike the canonical 3',3'-linkage found in some bacterial CDNs, this compound possesses a 2',3'-linkage, which is known to have a higher affinity for the STING protein.[2]
-
Thiophosphate Bonds: The molecule incorporates sulfur atoms in place of non-bridging oxygens in the phosphodiester backbone, forming thiophosphate bonds. This modification confers significant resistance to degradation by phosphodiesterases, enhancing its biological half-life and in vivo activity.[2]
-
Ribose Modification: this compound includes a fluorine atom at the 2'-position of one of the ribose moieties. This substitution has been shown to result in superior activity compared to analogs with a hydroxyl group at this position.
These rational modifications result in a high-potency CDN that effectively activates the STING pathway in both human and murine cells.[3][4]
Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein, a critical component of the innate immune system located on the membrane of the endoplasmic reticulum (ER).[2] Activation of the STING pathway is essential for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer.[5][6]
The signaling cascade initiated by this compound is as follows:
-
Binding and Activation: this compound binds directly to the ligand-binding domain of STING dimers in the ER.
-
Translocation and TBK1 Recruitment: This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. Here, it recruits and activates the TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Concurrently, the STING pathway also leads to the activation of the Nuclear Factor kappa-B (NF-κB) pathway.[2][7]
-
Cytokine Production: Phosphorylated IRF3 forms dimers and translocates to the nucleus, where, along with activated NF-κB, it drives the transcription of a suite of pro-inflammatory genes. The most critical of these is Type I interferon (IFN-β).[2][5]
-
Anti-Tumor Immune Response: The secretion of IFN-β and other cytokines stimulates a robust anti-tumor immune response, characterized by enhanced antigen presentation, activation and recruitment of natural killer (NK) cells and cytotoxic CD8+ T lymphocytes into the tumor microenvironment.
Preclinical Data
This compound has demonstrated potent and robust anti-tumor activity in multiple preclinical models, both in vitro and in vivo.
In Vitro STING Activation
The potency of this compound was evaluated using reporter cell lines that express luciferase upon the activation of the IRF3 pathway, a direct downstream effector of STING.
| Compound | Cell Line | Target Organism | EC₅₀ (µg/mL) | Relative Potency vs. Benchmarks |
| This compound | THP-1 Reporter | Human | 0.28 | 12-175x more potent[3] |
| This compound | 293 Reporter | Mouse | 0.1 | 12-175x more potent[3] |
In Vivo Anti-Tumor Efficacy
The anti-tumor effects of this compound have been validated in syngeneic mouse models of melanoma and glioblastoma.
Table 2: Efficacy in B16-OVA Melanoma Model [6][7]
| Parameter | Details | Outcome |
| Model | C57BL/6 mice with bilateral subcutaneous B16-OVA tumors | - |
| Treatment | 10 µg this compound, intratumoral injection into one tumor | - |
| Schedule | Days 6, 9, and 12 post-tumor implantation | - |
| Result | Superior regression of the untreated, contralateral tumor compared to benchmarks, indicating a powerful systemic immune response.[6] | Higher number of mice cured of both tumors.[6] |
Table 3: Efficacy in Preclinical Glioblastoma (GBM) Models [8][9]
| GBM Model | Model Characteristics | Treatment | Outcome |
| GL261 | Immunogenic, responsive to anti-PD-1 | 5 µg this compound, intracranial | Significantly improved survival.[9] |
| QPP8 | Poorly immunogenic, resistant to checkpoint blockade | 5 µg this compound, intracranial | 100% of mice cured. [8] |
| U87 | Human GBM cells in humanized mice (epigenetically silenced STING) | This compound, intracranial | Significantly extended survival, confirming efficacy is mediated by host immune cells.[9] |
Immunological Effects in the Tumor Microenvironment (TME)
Treatment with this compound leads to a profound reprogramming of the TME from an immunosuppressive to an inflammatory state.
Table 4: Cellular Changes in the Glioblastoma TME [8][9]
| Immune Cell Type | Marker | Change with this compound | Functional Implication |
| CD8+ T Cells | Infiltration | ↑ | Increased tumor-killing capacity |
| Granzyme B | ↑ | Increased cytotoxicity | |
| PD-1, LAG-3 | ↓ | Reversal of T cell exhaustion | |
| NK Cells | Infiltration | ↑ | Enhanced innate anti-tumor response |
| Granzyme B | ↑ | Increased cytotoxicity | |
| Microglia / Myeloid Cells | CD80/CD86 | ↑ | Increased co-stimulation for T cell activation |
| CD206, Arginase | ↓ | Shift from immunosuppressive to pro-inflammatory phenotype |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes the methodology used to quantify the potency of this compound in activating the STING-dependent IRF3 pathway.
-
Cell Culture:
-
Culture THP-1 Dual™ reporter cells (human monocytic cell line) according to the supplier's instructions. These cells are engineered to express a secreted luciferase gene under the control of an IRF3-inducible promoter.
-
-
Assay Preparation:
-
Plate 1x10⁵ THP-1 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., from 0.01 to 50 µg/mL) in sterile, endotoxin-free water or PBS.
-
Add the diluted compound to the respective wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Measurement:
-
Collect the cell culture supernatant.
-
Use a commercial luciferase assay system (e.g., QUANTI-Luc™) and follow the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.
-
In Vivo Murine Melanoma Model
This protocol outlines the bilateral tumor model used to assess the systemic anti-tumor effects of this compound.[6]
-
Animal Model:
-
Use female C57BL/6 mice, 6-8 weeks old.
-
-
Tumor Implantation:
-
Harvest B16-OVA melanoma cells during their logarithmic growth phase. Prepare a single-cell suspension in sterile, ice-cold PBS at a concentration of 2x10⁶ cells/mL.
-
Subcutaneously inject 1x10⁵ cells (in 50 µL) into the right flank of each mouse.
-
Immediately following, inject another 1x10⁵ cells into the left flank.
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and grow for 6 days.
-
On days 6, 9, and 12, administer a 10 µg dose of this compound dissolved in PBS via intratumoral injection. Crucially, inject only the tumor on one flank (e.g., the right flank). The contralateral tumor remains untreated to measure systemic effects.
-
The control group receives intratumoral injections of vehicle (PBS) on the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor animal health and body weight.
-
The primary endpoints are the change in volume of both the treated and untreated tumors, and overall survival.
-
In Vivo Murine Glioblastoma Model
This protocol describes the orthotopic model used to evaluate this compound efficacy against intracranial tumors.[10]
-
Animal Model:
-
Use female C57BL/6 mice, 6-8 weeks old.
-
-
Cell Preparation:
-
Culture QPP8 murine glioma cells. Prepare a single-cell suspension in sterile DPBS at a density of 2x10⁷ cells/mL. Keep cells on ice.
-
-
Orthotopic Implantation (Stereotactic Surgery):
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using defined stereotactic coordinates for the cerebral cortex (e.g., 1 mm right of the midline, 2 mm anterior to the bregma), drill a small burr hole through the skull.
-
Slowly inject 1x10⁵ cells in 5 µL of DPBS into the brain parenchyma at a depth of ~2.5-3.0 mm.
-
Withdraw the needle slowly, suture the incision, and monitor the animal during recovery.
-
-
Treatment:
-
Allow tumors to establish for a defined period (e.g., 60 days for the QPP8 model).[10]
-
On treatment days (e.g., days 60 and 67), re-anesthetize the mice and administer 5 µg of this compound intracranially using the same stereotactic coordinates.
-
-
Monitoring and Endpoint:
-
Monitor mice daily for neurological symptoms and weight loss.
-
The primary endpoint is overall survival. At the time of euthanasia, brains can be harvested for histological or flow cytometric analysis of the tumor microenvironment.
-
References
- 1. Mouse tumor experiments. [bio-protocol.org]
- 2. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 10. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8803: A Deep Dive into STING Pathway Activation for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The stimulator of interferon genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING can bridge the innate and adaptive immune systems, transforming immunologically "cold" tumors into "hot" environments susceptible to immune-mediated destruction. IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated robust preclinical antitumor activity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action through the STING pathway, presenting key quantitative data from preclinical studies, and outlining detailed experimental protocols for its evaluation. This document is intended to serve as a core resource for researchers and drug development professionals working to advance STING-targeted cancer therapies.
Introduction to the STING Pathway and this compound
The cGAS-STING signaling pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (2’3’-cGAMP). 2’3’-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (IFNs), such as IFN-β. The STING-TBK1 complex can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[1]
This compound is a rationally designed, highly potent 2',3'-thiophosphate CDN analog that functions as a direct STING agonist.[2] Its modified structure provides enhanced stability and potent activation of the STING pathway, leading to robust type I IFN production and subsequent antitumor immune responses.[2][3]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data points for this potent STING agonist.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Readout | EC50/IC50 (nM) | Reference |
| STING Binding | Recombinant STING | Competitive Binding | 20 ± 0.8 | [4] |
| STING-induced IFN-I | THP-1 Reporter Cells | Luciferase Activity | 130 ± 40 | [4] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
| B16 Melanoma | C57BL/6 | 10 µg, intratumoral, days 6, 9, 12 | Superior regression of untreated contralateral tumors vs. benchmarks | [2][5] |
| GL261 Glioblastoma | - | 5 µg, intracranial | Significantly improved survival rates | [6] |
| QPP4 Glioblastoma | - | 5 µg, intracranial | 56% of animals tumor-free | [6] |
| QPP8 Glioblastoma | - | 5 µg, intracranial | 100% of mice cured | [6][7] |
Table 3: Immunomodulatory Effects of this compound in Glioblastoma Models
| Immune Cell/Marker | Change upon Treatment | Model System | Reference |
| CD8+ T cells | Increased | QPP8 | [7] |
| NK cells | Increased | QPP8 | [7] |
| CD80/CD86 (Microglia) | Increased | QPP8 | [7] |
| iNOS (Microglia) | Increased | QPP8 | [7] |
| CD206 (Microglia) | Decreased | QPP8 | [7] |
| Arginase (Microglia) | Decreased | QPP8 | [7] |
Signaling Pathways and Experimental Workflows
This compound-Mediated STING Signaling Pathway
The following diagram illustrates the activation of the STING pathway by this compound, leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: this compound activates the STING pathway, leading to antitumor immunity.
Experimental Workflow: In Vitro STING Activation Assay
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound using a THP-1 reporter cell line.
Caption: Workflow for in vitro STING activation assay using a reporter cell line.
Detailed Experimental Protocols
In Vitro STING Activation using a THP-1 Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.
Materials:
-
THP-1 Dual™ KI-hSTING reporter cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in a final volume of 180 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add 20 µL of the diluted this compound to the cells. Include a vehicle control (medium only). Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Luciferase Assay: Following incubation, add 100 µL of luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Quantification of IFN-β Production by ELISA
This protocol describes the measurement of IFN-β secreted into the cell culture supernatant as a downstream marker of STING pathway activation.
Materials:
-
THP-1 cells or human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Cell Treatment: Treat cells with serial dilutions of this compound for 24 hours at 37°C, 5% CO2.[4]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.
In Vivo Murine Tumor Model Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen tumor model)
-
B16-OVA melanoma cells (or other syngeneic tumor cell line)
-
This compound, formulated in a sterile vehicle (e.g., PBS)
-
Calipers
-
Syringes and needles for tumor implantation and drug administration
Procedure:
-
Tumor Implantation: Subcutaneously implant 1 x 10^5 B16-OVA cells into the flank of each mouse. For a bilateral model, implant cells on both flanks.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer this compound via intratumoral injection (e.g., 10 µg in 50 µL PBS) on specified days (e.g., days 6, 9, and 12 post-implantation).[5]
-
Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or overall survival. For bilateral models, assess the effect on both the injected and non-injected tumors to evaluate systemic immunity.
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Flow Cytometry for Tumor Immune Infiltrate Analysis
This protocol outlines the general steps for analyzing the immune cell composition of tumors following treatment with this compound.
Materials:
-
Tumor tissue from treated and control mice
-
RPMI medium with 10% FBS
-
Collagenase type IV and DNase I
-
Red blood cell lysis buffer
-
40 µm cell strainers
-
Fc block (anti-CD16/CD32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Granzyme B)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Harvest tumors and mechanically mince them. Digest the tissue in a dissociation buffer containing collagenase and DNase for 30-60 minutes at 37°C.[6]
-
Single-Cell Suspension Preparation: Further mechanically dissociate the tissue and pass the cell suspension through a 40 µm filter. Lyse red blood cells using a lysis buffer.
-
Staining:
-
Stain cells with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain with a cocktail of fluorescently labeled antibodies against surface markers.
-
For intracellular markers like Granzyme B, fix and permeabilize the cells before staining.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.
Conclusion
This compound is a potent STING agonist with significant potential for cancer immunotherapy. Its ability to robustly activate the STING pathway, leading to the induction of a powerful antitumor immune response, has been demonstrated in a variety of preclinical models. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and clinicians working to harness the therapeutic potential of STING activation. Further investigation into optimal dosing, scheduling, and combination strategies will be crucial for the successful clinical translation of this compound and other STING agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
The STING Agonist IACS-8803: A Potent Inducer of Type I Interferon for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IACS-8803 is a synthetically engineered cyclic dinucleotide (CDN) that has been identified as a highly potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a direct activator of STING, this compound initiates a robust downstream signaling cascade, culminating in the significant production of type I interferons (IFNs), particularly IFN-β, and other pro-inflammatory cytokines.[3][4] This activity bridges the innate and adaptive immune systems, leading to the priming of cytotoxic T-cells against tumor antigens and demonstrating substantial systemic anti-tumor efficacy in preclinical models.[1][5] This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its potency, comprehensive experimental protocols for its evaluation, and visual diagrams of the core signaling and experimental workflows.
Introduction: The cGAS-STING Pathway and this compound
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged tumor cells.[1] Upon binding dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) produces the endogenous STING ligand, 2',3'-cGAMP.[6] This ligand binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change and its translocation.[7]
Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of the IFNB1 gene, leading to the production and secretion of IFN-β.[3][4] This type I interferon response is pivotal for establishing a powerful anti-tumor immune environment.[6]
This compound is a synthetic 2',3'-phosphothioate cyclic di-adenosine monophosphate (CDA) analog designed for enhanced potency and stability.[1][3] The inclusion of phosphorothioate bonds confers resistance to degradation by phosphodiesterases, resulting in more sustained STING pathway activation compared to natural ligands.[3] By directly mimicking the action of endogenous 2',3'-cGAMP, this compound potently stimulates this pathway to induce a therapeutic type I interferon response.
Mechanism of Action and Signaling Pathway
This compound acts as a direct agonist of the STING protein. Its binding initiates a signaling cascade that is central to type I interferon production.
Caption: Signaling pathway of this compound-induced IFN-β production.
Quantitative Data: In Vitro Potency
The potency of this compound has been evaluated in cellular assays by measuring the activation of the IRF pathway. The half-maximal effective concentration (EC50) is a key metric for quantifying this activity.
| Compound | Cell Line | Species | Assay Readout | EC50 (µg/mL) | Reference |
| This compound | THP-1 Reporter | Human | IRF Activation | 0.28 | [1] |
| This compound | 293 Reporter | Mouse | IRF Activation | 0.1 | [1] |
| This compound | Not Specified | Human/Mouse | STING Activation | 2.0 | [1] |
Note: The discrepancy in EC50 values may arise from different reporter cell lines, assay conditions, or readout technologies used across studies.
Key Experimental Protocols
Protocol 1: In Vitro STING Activation using THP-1 Reporter Cells
This protocol describes the measurement of this compound's ability to activate the IRF3 signaling pathway, a direct downstream effector of STING, leading to type I interferon production. It utilizes a commercially available THP-1 monocyte cell line engineered with a luciferase reporter gene under the control of an IRF-inducible promoter (ISRE).[6]
Workflow Diagram:
Caption: Workflow for the in vitro STING reporter assay.
Methodology:
-
Cell Culture: Culture THP-1-ISRE-Lucia™ cells (or equivalent) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml of Blasticidin. Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding: On the day of the assay, wash cells and resuspend in fresh, pre-warmed assay medium (without selection antibiotics). Seed 180 µL of the cell suspension into a 96-well, flat-bottom, white-walled plate at a density of approximately 100,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical concentration range would be from 0.01 µg/mL to 50 µg/mL.
-
Cell Treatment: Add 20 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis: Subtract the background luminescence (from vehicle-only wells) and plot the relative luminescence units (RLU) against the log of the this compound concentration. Calculate the EC50 value using a non-linear regression model (four-parameter logistic curve).
Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol details the evaluation of this compound's systemic anti-tumor effects in a bilateral B16-Ova melanoma model, a standard for assessing STING agonists.[6]
Methodology:
-
Animal Husbandry: Use 6-8 week old female C57BL/6 mice. Allow animals to acclimate for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Culture B16-Ova melanoma cells in appropriate media.
-
On Day 0, harvest and wash the cells, resuspending them in sterile, serum-free PBS at a concentration of 1x10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1x10^5 cells) subcutaneously into both the right and left flanks of each mouse.
-
-
Tumor Monitoring: Begin monitoring tumor growth on Day 4-5 post-implantation. Measure tumor dimensions using digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Compound Formulation and Dosing:
-
Reconstitute this compound in sterile PBS or water for injection.
-
On Days 6, 9, and 12 post-implantation, administer a 10 µg dose of this compound via intra-tumoral (IT) injection into the tumor on the right flank only. The injection volume should be approximately 20-50 µL. The contralateral (left flank) tumor remains untreated.
-
A control group should receive IT injections of the vehicle (PBS) on the same schedule.
-
-
Efficacy Readouts:
-
Continue to measure tumor volumes on both flanks 2-3 times per week until the study endpoint.
-
The primary efficacy endpoint is the regression of the treated tumor.
-
A critical secondary endpoint is the regression of the untreated, contralateral tumor, which indicates a systemic, T-cell mediated anti-tumor immune response.[6]
-
Monitor animal body weight and overall health throughout the study.
-
Protocol 3: Analysis of STING Pathway Phosphorylation
This protocol provides a representative method for detecting the activation of key proteins in the STING signaling cascade via immunoblotting.
Methodology:
-
Cell Stimulation: Seed appropriate cells (e.g., THP-1 monocytes or mouse bone marrow-derived macrophages) in a 6-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound (e.g., at its EC50 or a higher concentration) for a short time course (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Immunoblotting (Western Blot):
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396)). Also probe separate blots for total STING, TBK1, IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Conclusion
This compound is a potent and specific STING agonist that directly stimulates the production of type I interferons. Its enhanced stability and high potency translate to robust systemic anti-tumor immunity in preclinical models. The experimental frameworks provided herein offer robust methods for characterizing the activity of this compound and other STING agonists, from initial in vitro screening to in vivo efficacy studies. The direct link between this compound-mediated STING activation and IFN-β production underscores its potential as a valuable agent in the field of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
Preclinical Profile of IACS-8803: A Potent STING Agonist for Melanoma Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-8803 is a novel and highly potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant preclinical anti-tumor efficacy in melanoma models. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo activity in melanoma, and detailed experimental methodologies. The robust activation of the STING pathway by this compound leads to a powerful systemic immune response, positioning it as a promising candidate for further development in cancer immunotherapy.
Core Concepts: Mechanism of Action
This compound is a synthetic 2',3'-thiophosphate CDN analog designed for enhanced potency and stability.[1][2] Its mechanism of action is centered on the activation of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][3]
Upon administration, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum.[1] This binding initiates a signaling cascade that involves the phosphorylation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[4] Activated IRF3 then translocates to the nucleus, leading to the transcription and secretion of type I interferons, most notably interferon-beta (IFN-β).[1][3] The activation of the STING pathway also engages the NF-κB signaling pathway, further contributing to the pro-inflammatory cytokine response.[1]
The production of IFN-β is a pivotal event in the anti-tumor immune response mediated by this compound.[1][3] IFN-β acts on various immune cells within the tumor microenvironment, leading to enhanced antigen presentation, activation and proliferation of cytotoxic T-lymphocytes (CTLs), and recruitment of natural killer (NK) cells, ultimately resulting in a robust and systemic anti-tumor effect.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound in melanoma.
Table 1: In Vitro STING Activation by this compound
| Cell Line | Assay Type | Parameter | This compound Activity | Benchmark (ADU-S100) | Reference |
| THP-1 Dual™ (Human) | IRF3-Luciferase Reporter | STING Activation | Superior to benchmark | - | [1] |
| J774-Dual™ (Mouse) | IRF3-Luciferase Reporter | STING Activation | Superior to benchmark | - | [1] |
| Mouse Cell Line | STING Activation | EC50 | 0.1 µg/mL | Not Reported | [5] |
| Human Cell Line | STING Activation | EC50 | 0.28 µg/mL | Not Reported | [5] |
Note: The Ager et al. (2019) paper describes superior activity in a dose-response manner (0.5 – 50 µg/mL) but does not provide specific EC50 values. The EC50 values are from a separate source and should be interpreted with caution as the specific cell lines and assay conditions were not fully detailed.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in the B16-OVA Melanoma Model
| Parameter | This compound | Benchmark (ADU-S100/2',3'-cGAMP) | Vehicle Control | Reference |
| Injected Tumor | Comparable anti-tumor activity | Comparable anti-tumor activity | Progressive tumor growth | [1] |
| Untreated Contralateral Tumor | Superior tumor regression | Less significant regression | Progressive tumor growth | [1] |
| Cured Mice | Higher number of cured mice | Lower number of cured mice | No cured mice | [1] |
Note: "Cured mice" refers to animals that became free of both tumors.
Experimental Protocols
In Vitro STING Activation Assays
Objective: To determine the potency of this compound in activating the STING pathway in human and mouse cells.
Cell Lines:
-
THP-1-Dual™ (InvivoGen): Human monocytic cell line stably expressing an inducible Lucia luciferase reporter gene under the control of an ISG54 promoter (responsive to IRF3).
-
J774-Dual™ (InvivoGen): Murine macrophage cell line with a similar IRF3-inducible luciferase reporter system.
Methodology:
-
Cell Seeding: Plate THP-1-Dual™ or J774-Dual™ cells in 96-well plates.
-
Compound Treatment: Treat the cells with a dose range of this compound (e.g., 0.5 to 50 µg/mL) or benchmark STING agonists.[1]
-
Incubation: Incubate the plates for a defined period (e.g., 20 hours) to allow for STING activation and reporter gene expression.[1]
-
Luciferase Assay: Measure the activity of the secreted Lucia luciferase in the cell supernatant using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to untreated controls and plot the dose-response curves to determine the relative potency of the compounds.
In Vivo B16-OVA Melanoma Model
Objective: To evaluate the systemic anti-tumor efficacy of this compound in a murine melanoma model.
Animal Model:
-
Species/Strain: C57BL/6 mice.
-
Tumor Model: Syngeneic B16-OVA melanoma model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant 1x10⁵ B16-OVA melanoma cells into both flanks of the mice.[1]
-
Treatment Schedule: On days 6, 9, and 12 post-implantation, administer intratumoral injections of 10 µg of this compound into the tumor on one flank only.[1]
-
Control Groups: Include groups treated with a vehicle control and benchmark STING agonists (e.g., ADU-S100).
-
Tumor Measurement: Measure the tumor volume of both the injected and the contralateral, untreated tumors at regular intervals using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: Monitor tumor growth and the overall survival of the mice. The experiment may be terminated when tumors reach a predetermined size or when signs of morbidity are observed.
-
Immunological Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for immunological analysis, such as flow cytometry, to characterize the immune cell infiltrates (e.g., CD8+ T cells, NK cells, dendritic cells).
Mandatory Visualizations
Signaling Pathway of this compound in Melanoma
Experimental Workflow for In Vivo Efficacy Study
Conclusion
The preclinical data for this compound strongly support its development as a potent immunotherapy for melanoma. Its ability to induce a robust, systemic anti-tumor immune response through the activation of the STING pathway is a key differentiator. The superior efficacy in the B16-OVA melanoma model, particularly the regression of untreated contralateral tumors, highlights its potential to address metastatic disease. Further studies are warranted to explore the full therapeutic potential of this compound, including combination strategies with other immunotherapies such as checkpoint inhibitors, and to translate these promising preclinical findings into clinical applications for melanoma patients.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. amaltherapeutics.com [amaltherapeutics.com]
- 4. Interferon-induced factor 16 is essential in metastatic melanoma to maintain STING levels and the immune responses upon IFN-γ response pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of IACS-8803 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8803 is a potent and systemically active cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, the STING pathway is pivotal in the detection of cytosolic DNA, triggering robust anti-pathogen and anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on innate immune signaling, and detailed protocols for its preclinical evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively study and utilize this compound in the context of cancer immunotherapy and other applications leveraging the innate immune system.
Introduction to this compound and Innate Immunity
The innate immune system provides the first line of defense against invading pathogens and cellular stress, such as tumorigenesis. A critical signaling cascade in this system is the cGAS-STING pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to and activates the STING protein, an endoplasmic reticulum-resident transmembrane protein.[1][2] This activation initiates a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-β, and other pro-inflammatory cytokines.[1][3] These cytokines, in turn, orchestrate a broad immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to the elimination of the threat.[4]
This compound is a rationally designed, synthetic CDN that mimics the action of endogenous cGAMP.[2] It is a high-potency STING agonist that has demonstrated robust activation of the STING pathway in both in vitro and in vivo models.[2][5] Preclinical studies have highlighted its superior anti-tumor efficacy compared to other STING agonists, such as ADU-S100, in murine models of melanoma and glioblastoma.[2][5]
Mechanism of Action of this compound
This compound functions as a direct agonist of the STING protein. By binding to the STING dimer, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β (IFNB1) and other IFN-stimulated genes (ISGs). This signaling cascade is central to the pro-inflammatory and anti-tumor effects of this compound.
Caption: The STING signaling pathway activated by this compound.
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Potency of this compound
| Cell Line | Species | Assay | Readout | EC50 (µg/mL) | EC50 (µM)¹ | Reference |
| THP-1-Dual™ | Human | IRF3 Activation | Luciferase Reporter | 0.28 | ~0.40 | [6] |
| 293 (reporter) | Mouse | STING Activation | Reporter Gene | 0.1 | ~0.14 | [6] |
| J774-Dual™ | Mouse | IRF3 Activation | Luciferase Reporter | >1 | >1.44 | [5] |
¹Calculated using a molecular weight of 692.53 g/mol for this compound.[7]
Table 2: In Vivo Efficacy of this compound in Murine Melanoma Model (B16-OVA)
| Parameter | This compound | Control/Benchmark | Reference |
| Dose and Schedule | 10 µg, intratumoral, days 6, 9, 12 | Vehicle or ADU-S100 | [2][5] |
| Tumor Growth (Injected Flank) | Significant Regression | Less effective | [2] |
| Tumor Growth (Contralateral Flank) | Superior Regression (Abscopal Effect) | Minimal effect | [2][5] |
| Complete Tumor Regression | Higher number of mice cured | Lower number of mice cured | [2] |
| Overall Survival (B16F10-PDL2) | 70% | ≤10% | [6] |
Table 3: In Vivo Efficacy of this compound in a Murine Glioblastoma Model
| Parameter | This compound | Control | Reference |
| Immune Cell Infiltration | Increased CD8+ T cells and NK cells | Lower infiltration | [6] |
| Myeloid Cell Reprogramming | Repolarization to anti-tumor phenotype | Pro-tumor phenotype maintained | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro STING Activation Assay
This protocol describes the measurement of this compound-mediated STING pathway activation using reporter cell lines.
Materials:
-
THP-1-Dual™ (Human) or J774-Dual™ (Mouse) reporter cells (InvivoGen)
-
This compound (reconstituted in sterile water or PBS)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Procedure:
-
Seed THP-1-Dual™ or J774-Dual™ cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells. Include a vehicle control (medium only).
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
Caption: Workflow for the in vitro STING activation assay.
In Vivo Murine Melanoma Model
This protocol details the evaluation of the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.
Materials:
-
C57BL/6 mice
-
B16-OVA melanoma cells
-
This compound (reconstituted in sterile PBS)
-
Cell culture medium
-
Calipers
-
Syringes and needles
Procedure:
-
Culture B16-OVA cells and harvest them in the exponential growth phase.
-
Implant 1 x 10⁵ B16-OVA cells subcutaneously into both flanks of C57BL/6 mice.[5]
-
Allow tumors to establish for 6 days.
-
On days 6, 9, and 12 post-implantation, administer a 10 µg dose of this compound via intratumoral injection into the tumor on one flank only.[5] The contralateral tumor remains untreated to assess the systemic (abscopal) effect.
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors can be harvested for further analysis, such as flow cytometry.
Caption: Workflow for the in vivo melanoma efficacy study.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a general framework for analyzing the immune cell composition of tumors following this compound treatment.
Materials:
-
Harvested tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (see Table 4 for a representative panel)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically dissociate the harvested tumors into a single-cell suspension using a tumor dissociation kit.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Stain the cells with a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers.
-
If required, perform intracellular staining for transcription factors or cytokines using a fixation/permeabilization kit.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
Table 4: Representative Flow Cytometry Panel for Immune Cell Profiling
| Marker | Cell Type | Fluorochrome Example |
| CD45 | All leukocytes | BV786 |
| CD3 | T cells | APC-Cy7 |
| CD4 | Helper T cells | PE-Cy7 |
| CD8 | Cytotoxic T cells | BV605 |
| NK1.1 | NK cells | PerCP-Cy5.5 |
| CD11b | Myeloid cells | FITC |
| Ly6G | Neutrophils | PE |
| Ly6C | Monocytes | APC |
| F4/80 | Macrophages | BV421 |
| CD206 | M2 Macrophages | Alexa Fluor 647 |
| MHC-II | Antigen Presenting Cells | BV711 |
| CD86 | Activated APCs | BUV395 |
Conclusion
This compound is a highly promising STING agonist with potent and durable anti-tumor activity demonstrated in preclinical models. Its ability to robustly activate the innate immune system, leading to both local and systemic anti-tumor responses, positions it as a valuable tool for cancer immunotherapy research and development. The data and protocols presented in this technical guide are intended to facilitate further investigation into the therapeutic potential of this compound and to aid in the design of future preclinical and clinical studies.
References
- 1. This compound disodium | STING agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. jitc.bmj.com [jitc.bmj.com]
IACS-8803: A Potent Cyclic Dinucleotide Analog for STING-Mediated Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IACS-8803 is a synthetic, highly potent cyclic dinucleotide (CDN) analog that functions as a robust agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation by this compound initiates a powerful anti-tumor response, characterized by the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells within the tumor microenvironment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and a summary of its preclinical efficacy in various cancer models. Detailed experimental protocols for in vitro and in vivo studies are provided to facilitate further research and development of this promising immunotherapeutic agent.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines. This, in turn, promotes the cross-priming of cytotoxic T lymphocytes (CTLs) and the recruitment of various immune cells to the tumor site, effectively converting an immunologically "cold" tumor into a "hot" one that is susceptible to immune-mediated killing.
This compound is a rationally designed CDN analog with superior potency and stability compared to natural STING ligands.[1][2] Its development represents a significant advancement in the field of cancer immunotherapy, offering the potential for a potent, targeted activation of the anti-tumor immune response.
Mechanism of Action
This compound is a 2',3'-thiophosphate CDN analog, a structural feature that enhances its resistance to phosphodiesterase degradation, thereby prolonging its activity.[1][2] By mimicking the natural STING ligand, 2'3'-cGAMP, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.
Chemical Properties and Structure
This compound is a synthetic cyclic dinucleotide with the following properties:
| Property | Value |
| Chemical Formula | C₂₀H₂₃FN₁₀O₉P₂S₂ |
| Molecular Weight | 692.53 g/mol |
| CAS Number | 2095690-70-1 |
| SMILES | NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O[C@H]5N(C=N6)C7=C6C(N)=NC=N7)(S)=O">C@@HO3 |
2D Chemical Structure:

Preclinical Data
In Vitro Activity
This compound has demonstrated potent activation of the STING pathway in various cell-based assays. Its activity has been shown to be superior to that of the clinical benchmark STING agonist, 2',3'-RR-S2-CDA.
| Cell Line | Assay Type | Readout | EC₅₀ (µg/mL) | Reference |
| Mouse 293 reporter cells | STING Activation | Luciferase Reporter | 0.1 | [3] |
| Human THP-1 reporter cells | STING Activation | Luciferase Reporter | 0.28 | [3] |
In Vivo Efficacy
Preclinical studies in syngeneic mouse models of cancer have demonstrated the robust anti-tumor efficacy of this compound.
Melanoma Model:
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Key Findings | Reference |
| C57BL/6 mice | Bilateral B16-OVA | 10 µg this compound (intratumoral) | Days 6, 9, and 12 post-implantation | Superior regression of untreated contralateral tumors compared to benchmarks. | [4] |
Glioblastoma Models:
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Key Findings | Reference |
| C57BL/6J mice | Orthotopic QPP8 | 5 µg this compound (intracranial) | Days 60 and 67 post-implantation | Increased median survival; 100% of mice cured. | [1] |
| C57BL/6J mice | Orthotopic QPP4 | 5 µg this compound (intracranial) | Not specified | 56% of animals tumor-free. | [5] |
| C57BL/6J mice | Orthotopic GL261 | 5 µg this compound (intracranial) | Not specified | Significantly improved survival. | [5] |
Experimental Protocols
In Vitro STING Reporter Assay
This protocol describes the use of THP-1 Dual™ Reporter Cells to quantify the activation of the STING pathway by this compound.
Materials:
-
THP-1 Dual™ Reporter Cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics
-
This compound
-
96-well white, flat-bottom plates
-
Luciferase detection reagent
-
SEAP detection reagent
-
Luminometer and spectrophotometer
Procedure:
-
Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Cell Seeding: On the day of the experiment, resuspend cells at a concentration of 5 x 10⁵ cells/mL in fresh, pre-warmed medium. Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reporter Gene Assay:
-
IRF-Luciferase Activity: Transfer 20 µL of the cell culture supernatant to a white 96-well plate. Add 50 µL of luciferase detection reagent and measure luminescence using a luminometer.
-
NF-κB-SEAP Activity: Transfer 20 µL of the cell culture supernatant to a clear 96-well plate. Add 180 µL of SEAP detection reagent and incubate at 37°C for 1-2 hours. Measure absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Normalize the reporter activity to the vehicle control. Plot the dose-response curve and calculate the EC₅₀ value using appropriate software.
In Vivo Syngeneic Mouse Models
This section provides a general framework for evaluating the anti-tumor efficacy of this compound in melanoma and glioblastoma mouse models.
References
- 1. Video: Modeling Brain Metastasis by Internal Carotid Artery Injection of Cancer Cells [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging [jove.com]
- 4. Immunohistochemistry (IHC) [bio-protocol.org]
- 5. biocompare.com [biocompare.com]
The Discovery and Development of IACS-8803: A Potent STING Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IACS-8803 is a novel, highly potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system's response to cancer. Developed through rational drug design, this compound has demonstrated robust preclinical anti-tumor activity in various cancer models, including melanoma and glioblastoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a promising cancer immunotherapeutic agent.
Introduction: Targeting the STING Pathway for Cancer Therapy
The STING signaling pathway plays a crucial role in detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING in immune cells, particularly dendritic cells, triggers the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2] This, in turn, leads to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which can recognize and eliminate cancer cells.
This compound was designed as a potent and stable agonist of the STING pathway to harness this powerful anti-tumor immune response. It is a 2',3'-thiophosphate CDN analog, a modification that enhances its stability and affinity for STING compared to natural ligands.[2]
Discovery and Synthesis
This compound was developed through a rational design approach aimed at optimizing the potency and drug-like properties of CDN-based STING agonists. The synthesis of this compound was carried out by WuXi AppTec in collaboration with researchers at The University of Texas MD Anderson Cancer Center.[3]
Mechanism of Action: Activating the STING Signaling Cascade
This compound directly binds to and activates the STING protein, initiating a downstream signaling cascade that results in a robust anti-tumor immune response.
Signaling Pathway
The activation of the STING pathway by this compound culminates in the production of type I interferons and other inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response.
Caption: this compound activates the STING signaling pathway.
Preclinical Development and Efficacy
The preclinical development of this compound has focused on evaluating its potency in vitro and its anti-tumor efficacy in various syngeneic mouse models of cancer.
In Vitro Potency
The potency of this compound in activating the STING pathway was assessed using dual-reporter cell lines that measure the activation of the Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB) pathways via luciferase expression.
Table 1: In Vitro STING Activation
| Cell Line | Reporter Pathway | This compound Activity | Benchmark (ADU-S100) Activity |
| THP-1 Dual™ (Human) | IRF3-Luciferase | Superior to benchmark | - |
| J774-Dual™ (Mouse) | IRF3-Luciferase | Superior to benchmark | - |
Note: Specific EC50 values were not publicly available in the reviewed literature. The data indicates qualitatively superior activity of this compound compared to the clinical benchmark ADU-S100 based on dose-response curves presented in Ager et al., 2019.[1]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in a bilateral B16-OVA melanoma model, where tumors were implanted on both flanks of the mice, but only the tumor on one flank was treated with the drug. This model allows for the assessment of both local and systemic (abscopal) anti-tumor effects.
Table 2: Efficacy in Bilateral B16-OVA Melanoma Model
| Treatment Group | Injected Tumor Response | Uninjected (Contralateral) Tumor Response | Cured Mice (%) |
| Vehicle | Progressive Disease | Progressive Disease | 0 |
| This compound (10 µg) | Tumor Regression | Superior regression compared to benchmarks | Higher number compared to benchmarks |
| ADU-S100 | Tumor Regression | - | - |
| 2',3'-cGAMP | Tumor Regression | - | - |
Note: Quantitative tumor volume data and the exact percentage of cured mice were not available in a tabular format in the reviewed literature. The results are based on the qualitative descriptions and graphical representations in Ager et al., 2019.[1]
This compound has shown significant therapeutic efficacy in preclinical models of glioblastoma, a notoriously difficult-to-treat brain cancer.
Table 3: Efficacy in Preclinical Glioblastoma Models
| Glioblastoma Model | Treatment | Outcome |
| GL261 (immunogenic) | This compound (5 µg, intracranial) | Significantly improved survival rates.[4] |
| QPP4 & QPP8 (poorly immunogenic, resistant to checkpoint blockade) | This compound (5 µg) | 56% to 100% of animals tumor-free.[4] Increased CD8+ T and NK cell counts.[4] Reprogramming of microglia to a pro-inflammatory phenotype (increased CD80/CD86, decreased CD206).[3][4] |
| U87 (human, in humanized mice) | This compound | Significantly extended animal survival.[4] |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes the methodology used to assess the in vitro potency of this compound in activating the STING pathway.
Caption: Workflow for in vitro STING activation assay.
Detailed Methodology:
-
Cell Culture: THP-1 Dual™ (human) or J774-Dual™ (mouse) reporter cells (InvivoGen) are cultured according to the manufacturer's instructions. These cells are engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.
-
Assay Setup: Cells are seeded into 96-well plates at a density of 1x10^5 cells/well for THP-1 and 5x10^4 cells/well for J774.
-
Compound Addition: this compound and benchmark compounds are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 20 hours at 37°C in a humidified incubator.
-
Luciferase Measurement: The activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration to generate dose-response curves and determine potency.
In Vivo Bilateral B16-OVA Melanoma Model
This protocol outlines the experimental design for evaluating the local and systemic anti-tumor efficacy of this compound.
Caption: Workflow for the bilateral B16-OVA melanoma model.
Detailed Methodology:
-
Animal Model: Female C57BL/6 mice are used for this study.
-
Tumor Implantation: 1x10^5 B16-OVA melanoma cells are injected subcutaneously into the right and left flanks of each mouse.[1]
-
Treatment: On days 6, 9, and 12 post-tumor implantation, a 10 µg dose of this compound is administered via intratumoral injection into the tumor on the right flank only.[1][2] Control groups receive vehicle injections.
-
Monitoring: Tumor volumes of both the injected and contralateral tumors are measured regularly using calipers. The general health and survival of the mice are also monitored.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size, or at the end of a specified observation period to assess survival and tumor cures.
Conclusion and Future Directions
This compound is a potent STING agonist with compelling preclinical anti-tumor activity in multiple cancer models. Its ability to induce both local and systemic immune responses highlights its potential as a powerful immunotherapy agent. Further preclinical studies are warranted to explore optimal dosing schedules, combination therapies with other immunotherapies like checkpoint inhibitors, and to identify predictive biomarkers for patient selection. The strong preclinical data package for this compound supports its continued development towards clinical evaluation in cancer patients.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
IACS-8803: A Deep Dive into Target Binding, Affinity, and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of IACS-8803, a potent synthetic cyclic dinucleotide (CDN) agonist for the Stimulator of Interferon Genes (STING) protein. Developed for researchers, scientists, and professionals in drug development, this document details the target binding, affinity, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is a rationally designed 2',3'-thiophosphate CDN analog that demonstrates robust activation of the STING pathway.[1] The primary molecular target of this compound is the STING protein, an essential adaptor protein in the innate immune system responsible for detecting cytosolic DNA.[1][[“]][3]
The structural modifications of this compound, specifically the 2',3'-phosphodiester linkage and the inclusion of sulfur atoms in the thiophosphate bonds, confer an improved affinity for STING and enhanced resistance to degradation by phosphodiesterases compared to natural CDNs.[1][3] This leads to a more sustained and potent activation of the STING signaling cascade.
Upon binding to STING, this compound induces a conformational change in the STING protein, leading to its activation and downstream signaling. This cascade robustly engages the Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB) pathways, culminating in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1][3] This cytokine release is critical for priming an effective anti-tumor immune response.
Quantitative Analysis of Target Affinity and Potency
The efficacy of this compound has been quantified through various in vitro cell-based assays. While direct binding affinity constants such as Ki or Kd are not extensively reported in the public domain, the functional potency is well-documented through EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.
| Parameter | Cell Line | Species | Value | Assay Type | Reference |
| EC50 | 293 reporter cells | Mouse | 0.1 µg/mL | STING Pathway Activation | [4] |
| EC50 | THP-1 reporter cells | Human | 0.28 µg/mL | STING Pathway Activation | [4] |
These values indicate that this compound is a highly potent agonist in both human and murine cell lines, capable of activating the STING pathway at low concentrations.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
The cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is activated by cytosolic DNA and subsequently targeted by this compound.
References
- 1. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for IACS-8803 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1] As a 2',3'-thiophosphate CDN analog, this compound exhibits enhanced stability and affinity for STING compared to natural ligands, leading to robust activation of downstream signaling.[1] This activation triggers the production of type I interferons and other pro-inflammatory cytokines, crucial for initiating an innate immune response against tumors and promoting cytotoxic T-cell priming.[1] Preclinical studies have demonstrated that this compound can induce significant antitumor responses, including regression of both treated and distant tumors, making it a promising candidate for cancer immunotherapy.[1][2]
Quantitative Data Summary
The following table summarizes the in vivo dosage and efficacy of this compound in various mouse models as reported in preclinical studies.
| Mouse Model | Cancer Type | This compound Dosage & Administration | Treatment Schedule | Key Outcomes |
| C57BL/6J | B16-OVA Melanoma | 10 µg, Intratumoral (one flank) | Days 6, 9, and 12 post-implantation | Superior regression of untreated contralateral tumors; higher number of cured mice compared to benchmarks.[1][2] |
| C57BL/6J | GL261 Glioblastoma | 5 µg, Intracranial | Dose escalation study initiated 10 days post-implantation | Significantly improved survival rates.[3][4] |
| C57BL/6J | QPP4 and QPP8 Glioblastoma | 5 µg, Intracranial | Days 60 and 67 post-implantation (for QPP8) | 56% to 100% of mice tumor-free; increased CD8+ T and NK cell counts; reprogramming of microglia.[3][5] |
| Humanized mice | U87 Glioblastoma | Not specified | Not specified | Significantly extended survival.[3][5] |
Signaling Pathway
The diagram below illustrates the activation of the STING pathway by this compound, leading to an anti-tumor immune response.
Caption: this compound activates the STING pathway, leading to anti-tumor immunity.
Experimental Protocols
1. Bilateral B16-OVA Melanoma Model
This protocol is based on the methodology described in studies demonstrating the systemic anti-tumor effects of this compound.[1][2]
a. Materials:
-
This compound (reconstituted in sterile water or PBS)[6]
-
B16-OVA melanoma cells
-
C57BL/6J mice
-
Standard cell culture and animal handling equipment
b. Cell Preparation:
-
Culture B16-OVA cells in appropriate media until they reach the desired confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1x10^6 cells/mL.
c. Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 1x10^5 B16-OVA cells (in 100 µL of PBS) subcutaneously into both flanks of each mouse.[2]
-
Allow tumors to establish and grow for 6 days.
d. This compound Administration:
-
On days 6, 9, and 12 post-implantation, administer a 10 µg dose of this compound via intratumoral injection into the tumor on one flank only.[1][2]
-
The injection volume should be kept minimal (e.g., 20-50 µL) to avoid leakage.
-
A control group should receive vehicle (sterile water or PBS) injections.
e. Monitoring and Endpoints:
-
Measure tumor volume in both flanks regularly (e.g., every 2-3 days) using calipers.
-
Monitor mice for signs of toxicity or distress.
-
Primary endpoints may include tumor growth inhibition, regression of the untreated contralateral tumor, and overall survival.
2. Orthotopic Glioblastoma Model
This protocol is a generalized procedure based on studies evaluating this compound in preclinical glioblastoma models.[3][4][5]
a. Materials:
-
This compound (reconstituted in sterile water or PBS)[6]
-
GL261, QPP4, or QPP8 glioblastoma cells
-
C57BL/6J mice
-
Stereotactic neurosurgical equipment
b. Cell Preparation:
-
Culture glioblastoma cells as described above.
-
Resuspend the cells at the desired concentration for intracranial injection (e.g., 1x10^5 cells in 2-5 µL).
c. Orthotopic Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Perform a craniotomy to expose the brain.
-
Using a Hamilton syringe, slowly inject the glioblastoma cells into the desired brain region (e.g., striatum).
-
Seal the craniotomy and suture the incision.
-
Provide appropriate post-operative care.
d. This compound Administration:
-
At a predetermined time post-implantation (e.g., 10 days for GL261, 60 and 67 days for QPP8), administer a 5 µg dose of this compound intracranially into the tumor.[3][4][5]
-
This should be performed using a stereotactic apparatus to ensure accurate delivery.
-
A control group should receive intracranial injections of the vehicle.
e. Monitoring and Endpoints:
-
Monitor mice for neurological symptoms and changes in body weight.
-
Overall survival is a key endpoint.
-
At the study endpoint, brains can be harvested for histological analysis and immunophenotyping of the tumor microenvironment by flow cytometry.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating this compound in a mouse tumor model.
Caption: Generalized workflow for in vivo this compound efficacy studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 4. JCI - STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma [jci.org]
- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for IACS-8803 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent and highly selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a promising cancer immunotherapy strategy as it bridges innate and adaptive immunity to promote anti-tumor responses.[1][3] this compound has demonstrated robust anti-tumor efficacy in various preclinical cancer models, making it a valuable tool for cancer research and drug development.[3][4] These application notes provide detailed protocols for the preparation and administration of this compound in preclinical studies based on published research.
Mechanism of Action
This compound, a 2',3'-thiophosphate CDN analog, directly binds to and activates the STING protein, which is an innate immune sensor located in the endoplasmic reticulum.[1] This binding initiates a signaling cascade that leads to the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-kB).[1] Activated IRF3 and NF-kB translocate to the nucleus and induce the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1] This cytokine milieu promotes the recruitment and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes, ultimately leading to a robust anti-tumor immune response.[4][5][6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
Preparing IACS-8803 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a highly potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a key mediator of innate immunity, the STING pathway, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[3][4] this compound has demonstrated superior systemic anti-tumor efficacy in preclinical models, such as the B16 murine model of melanoma, when compared to other STING agonists.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and outlines its mechanism of action and key experimental applications.
Physicochemical Properties and Solubility
This compound is a solid powder with the chemical formula C₂₀H₂₃FN₁₀O₉P₂S₂ and a molecular weight of 692.53 g/mol .[5] It is soluble in DMSO.[5] The disodium salt of this compound exhibits high solubility in DMSO, reaching ≥ 100 mg/mL.[6] For optimal results, it is recommended to use a freshly opened container of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[6]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₃FN₁₀O₉P₂S₂ | [5] |
| Molecular Weight | 692.53 g/mol | [5] |
| CAS Number | 2095690-70-1 | [5] |
| Appearance | Solid powder | [5] |
| Solubility in DMSO | Soluble | [5] |
| Solubility (Disodium Salt) in DMSO | ≥ 100 mg/mL (135.78 mM) | [6] |
| Solubility (Disodium Salt) in H₂O | 56.67 mg/mL (76.95 mM) with sonication | [6] |
| Purity | >98% | [5] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.9253 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 6.9253 mg of compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation occurs.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5] When stored at -80°C, the stock solution is stable for up to 6 months.[6]
Stock Solution Preparation Table (for a Molecular Weight of 692.53):
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.693 mg | 3.463 mg | 6.925 mg |
| 5 mM | 3.463 mg | 17.313 mg | 34.627 mg |
| 10 mM | 6.925 mg | 34.627 mg | 69.253 mg |
In Vitro STING Pathway Activation Assay
This protocol provides a general workflow for assessing the activation of the STING pathway in vitro using reporter cell lines.
Materials:
-
THP-1-Dual™ or J774-Dual™ reporter cells (InvivoGen)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density recommended by the supplier and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Incubation: Add the diluted this compound to the cells and incubate for the desired period (e.g., 24 hours).
-
Reporter Gene Assay: Measure the activity of the reporter genes (e.g., luciferase for IRF3 pathway and SEAP for NF-κB pathway) according to the manufacturer's instructions for the specific reporter cell line and assay reagent.[3]
-
Data Analysis: Analyze the luminescence data to determine the dose-dependent activation of the STING pathway by this compound.
Mechanism of Action: STING Signaling Pathway
This compound acts as a direct agonist of STING, a transmembrane protein located in the endoplasmic reticulum.[1] The binding of this compound to STING induces a conformational change in the STING protein, leading to its activation and translocation to the Golgi apparatus. This initiates a downstream signaling cascade that results in the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB).[1][3] Phosphorylated IRF3 and NF-κB then translocate to the nucleus, where they induce the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3]
Caption: this compound activates the STING signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro and in vivo efficacy of this compound.
Caption: General workflow for this compound evaluation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IACS-8803 Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of IACS-8803, a potent STING (Stimulator of Interferon Genes) agonist, in common laboratory solvents such as Phosphate-Buffered Saline (PBS) and water. Adherence to these protocols is crucial for obtaining accurate and reproducible results in preclinical and research settings.
Introduction
This compound is a synthetic cyclic dinucleotide that activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity makes it a promising candidate for cancer immunotherapy. Understanding its solubility is a critical first step in the development of formulations for in vitro and in vivo studies. The data and protocols presented here are intended to guide researchers in preparing this compound solutions.
Solubility Data
The solubility of this compound and its more readily soluble disodium salt form was determined in water and PBS. The results are summarized in the table below. It is important to note that the use of sonication is recommended to facilitate dissolution.
| Compound | Solvent | Solubility | Molar Concentration (mM) | Method |
| This compound | Water | 15 mg/mL[1] | 21.66 mM | Ultrasonic assistance required[1] |
| This compound Disodium Salt | PBS | 50 mg/mL[2] | 67.89 mM | Ultrasonic assistance required[2] |
| This compound Disodium Salt | Water | 56.67 mg/mL | 76.95 mM | Ultrasonic assistance required |
Molecular Weight of this compound: 692.53 g/mol Molecular Weight of this compound Disodium Salt: 736.50 g/mol
Experimental Protocols
Protocol 1: Determination of this compound Solubility in PBS (Shake-Flask Method)
This protocol describes a step-by-step procedure for determining the equilibrium solubility of this compound in PBS using the widely accepted shake-flask method.
Materials:
-
This compound (or its disodium salt)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Spatula
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of PBS: Prepare PBS solution (0.01 M phosphate buffer, 0.137 M NaCl, 0.0027 M KCl, pH 7.4) or use a commercially available formulation.
-
Addition of Excess Compound: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of PBS (e.g., 5 mg of compound to 1 mL of PBS). The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. For complete removal of undissolved particles, centrifuge the supernatant at a high speed (e.g., 10,000 x g for 10 minutes) and/or filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear, filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in PBS should be prepared for accurate quantification.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in PBS at the specified temperature.
Protocol 2: Preparation of a Stock Solution of this compound Disodium Salt in PBS
This protocol provides instructions for preparing a concentrated stock solution of this compound disodium salt in PBS for subsequent dilution in experimental assays.
Materials:
-
This compound disodium salt
-
Sterile PBS, pH 7.4
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Aseptically weigh the desired amount of this compound disodium salt.
-
Dissolution: Add the appropriate volume of sterile PBS to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of PBS to 50 mg of the compound).
-
Vortexing and Sonication: Vortex the mixture vigorously. To aid dissolution, place the tube in a water bath sonicator and sonicate until the solution is clear.[2] Intermittent vortexing may be required.
-
Sterilization: For in vitro or in vivo applications requiring sterility, filter the prepared stock solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
This compound Signaling Pathway
This compound functions as a STING agonist. It mimics the natural ligands of STING, cyclic dinucleotides, to activate downstream signaling cascades. This activation leads to the production of type I interferons and other cytokines that are crucial for initiating an anti-tumor immune response.
References
Application Notes and Protocols for IACS-8803
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, the STING pathway, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response. The free form of this compound can be prone to instability, and for experimental use, the more stable salt forms, such as this compound disodium or diammonium, are recommended while retaining the same biological activity.[1] These application notes provide detailed information on the storage, handling, and experimental use of this compound.
Chemical and Physical Properties
This compound and its salt forms are typically supplied as a solid powder.
| Property | Value |
| Chemical Formula | C20H23FN10O9P2S2 |
| Molecular Weight | 692.53 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and H2O (ultrasonication may be required)[1][2] |
| Purity | >98% |
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. The following conditions are recommended based on the form of the compound.
Solid Form
| Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark[2] |
| Long-term (months to years) | -20 °C | Dry, dark, and sealed away from moisture[1][2][3] |
Note: this compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[2]
Stock Solutions
| Storage Temperature | Shelf Life | Conditions |
| -20 °C | 1 month | Stored under nitrogen, away from moisture[1][4] |
| -80 °C | 6 months | Stored under nitrogen, away from moisture[1][4] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Mechanism of Action: STING Pathway Activation
This compound functions as a STING agonist. It mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), binding directly to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade initiates a powerful innate immune response and facilitates the priming of cytotoxic T-cells against tumor antigens.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies using this compound. These should be adapted based on specific experimental needs and cell/animal models.
Protocol 1: In Vitro STING Activation using a THP-1 Luciferase Reporter Assay
This protocol describes the use of a THP-1 cell line containing an Interferon-Stimulated Response Element (ISRE) driving a luciferase reporter gene to quantify STING activation by this compound.
Materials:
-
IRF-Luciferase THP-1 reporter cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 reporter cells in RPMI 1640 supplemented with 10% FBS.
-
Maintain cell density between 1 x 10^5 and 1.5 x 10^6 cells/mL.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of media.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response experiment.
-
-
Cell Treatment:
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO) and an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Normalize the luciferase activity of treated cells to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value.
-
Protocol 2: In Vivo Antitumor Efficacy in a B16 Melanoma Mouse Model
This protocol outlines a general procedure to evaluate the systemic antitumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 or B16-OVA melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture B16 melanoma cells to ~80% confluency.
-
Harvest and wash the cells, then resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 1 x 10^5 cells (in 100 µL) into the flank of each mouse. For assessing systemic effects, tumors can be implanted on both flanks.
-
-
Treatment Schedule:
-
Once tumors are palpable (e.g., day 6-7 post-implantation), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., PBS).
-
Administer this compound via intratumoral injection. A typical dose is 10 µg per injection. If tumors are bilateral, inject only one tumor to assess the effect on the untreated, contralateral tumor.
-
A common dosing schedule is every 3 days for a total of 3-4 injections.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor mice for body weight changes and overall health.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Excise tumors for further analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
Compare tumor growth curves between treatment and control groups to determine efficacy.
-
References
IACS-8803: A Potent STING Agonist for Immuno-Oncology Research
Application Note and Protocol for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals in the field of immuno-oncology and cancer biology.
Introduction: IACS-8803 is a highly potent and specific synthetic agonist of the Stimulator of Interferator of Interferon Genes (STING) pathway.[1][2][3][4] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating a robust type I interferon response. This response is pivotal in the generation of anti-tumor immunity.[1][2] this compound, a cyclic dinucleotide analog, has demonstrated superior preclinical anti-tumor efficacy compared to other benchmark STING agonists.[1][4] Its ability to robustly activate the STING pathway makes it a valuable tool for investigating the role of innate immunity in cancer and for the development of novel cancer immunotherapies.
Mechanism of Action: this compound directly binds to and activates the STING protein, which is primarily localized on the endoplasmic reticulum. Upon activation, STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells and cytotoxic T lymphocytes, ultimately resulting in a potent anti-tumor immune response.
This compound Signaling Pathway
Caption: Mechanism of this compound action on the STING pathway.
Experimental Protocols
This section provides detailed protocols for utilizing this compound in common cell culture experiments to assess STING pathway activation.
Protocol 1: In Vitro STING Activation in Reporter Cell Lines
This protocol describes the use of a luciferase reporter cell line to quantify the activation of the IRF3 transcription factor, a key downstream effector of STING signaling. THP-1-Dual™ KI-hSTING cells are a suitable model for this assay.
Materials:
-
This compound
-
THP-1-Dual™ KI-hSTING reporter cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Methodology:
-
Cell Culture: Culture THP-1-Dual™ KI-hSTING cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in suspension at a density between 3 x 10^5 and 9 x 10^5 cells/mL.
-
Cell Seeding: Seed the cells at a density of 1 x 10^5 cells per well in a 96-well white, flat-bottom plate in a final volume of 180 µL of culture medium.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in culture medium to create a 10X working solution of the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Treatment: Add 20 µL of the 10X this compound working solutions to the respective wells. For the vehicle control, add 20 µL of the corresponding vehicle (e.g., culture medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, add the luciferase reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle control to determine the fold induction of IRF3 activity.
Experimental Workflow: In Vitro STING Reporter Assay
Caption: A typical workflow for assessing this compound activity.
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol measures the secretion of IFN-β from cells treated with this compound as a direct downstream marker of STING activation. J774A.1 or THP-1 cells can be used for this assay.
Materials:
-
This compound
-
J774A.1 or THP-1 cell line
-
Appropriate cell culture medium (e.g., DMEM for J774A.1, RPMI-1640 for THP-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human or Mouse IFN-β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: Culture the chosen cell line according to standard protocols.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for J774A.1 or 1 x 10^5 cells/well for THP-1) and allow them to adhere overnight (for adherent cells like J774A.1).
-
This compound Preparation: Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Treatment: Remove the existing medium and add 200 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided IFN-β standards. Determine the concentration of IFN-β in each sample by interpolating from the standard curve.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in in vitro reporter gene assays.[4]
| Cell Line | Assay Type | Effective Concentration Range (µg/mL) | Readout |
| THP-1 (Human) | IRF3 Luciferase Reporter | 0.5 - 50 | Luciferase Activity |
| J774 (Mouse) | IRF3 Luciferase Reporter | 1 | Luciferase Activity |
Note: The optimal concentration of this compound may vary depending on the cell line, assay conditions, and desired endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Disclaimer: This application note is for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for Intratumoral Injection of IACS-8803
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a promising cancer immunotherapy strategy as it triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. Intratumoral (IT) administration of this compound has demonstrated significant anti-tumor efficacy in various preclinical models, making it a compound of high interest for cancer research and drug development.
These application notes provide detailed protocols for the preparation and intratumoral injection of this compound in preclinical mouse models, along with a summary of its mechanism of action and preclinical efficacy.
Mechanism of Action: STING Pathway Activation
This compound, as a STING agonist, initiates a signaling cascade that bridges innate and adaptive immunity. Upon binding to STING, located on the endoplasmic reticulum, it induces a conformational change leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β). This signaling also activates the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines. The culmination of these events is the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic T lymphocytes (CTLs) to the tumor microenvironment, leading to tumor cell death.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies involving the intratumoral administration of this compound.
Table 1: In Vivo Efficacy of Intratumoral this compound in Murine Tumor Models
| Tumor Model | Mouse Strain | This compound Dose (per injection) | Dosing Schedule | Outcome |
| B16-OVA Melanoma | C57BL/6 | 10 µg | Days 6, 9, 12 post-implantation | Superior regression of injected and contralateral tumors compared to benchmarks.[1] |
| GL261 Glioblastoma | C57BL/6 | 5 µg | N/A | Significantly improved survival.[2] |
| QPP8 Glioblastoma (Checkpoint resistant) | C57BL/6 | 5 µg | Days 60 and 67 post-implantation | 100% of mice cured.[3] |
| Pancreatic Adenocarcinoma (mT4-2D) | KPC mice | N/A | N/A | Unmasks sensitivity to checkpoint blockade. |
Table 2: Immunological Effects of Intratumoral this compound in Glioblastoma Models
| Cell Type / Marker | Change | Significance |
| CD8+ T cells | Increased infiltration and granzyme B expression | Enhanced cytotoxic anti-tumor response.[3] |
| NK cells | Increased infiltration and granzyme B expression | Enhanced innate anti-tumor immunity.[3] |
| Microglia | Upregulation of CD80/CD86, iNOS; Downregulation of CD206, Arginase | Reprogramming from immunosuppressive to pro-inflammatory phenotype.[3][4] |
| PD-1, LAG-3 (on CD8+ T cells) | Decreased expression | Reduction in T cell exhaustion markers.[3] |
Experimental Protocols
I. Preparation of this compound for Intratumoral Injection
This compound is typically supplied as a lyophilized powder and should be reconstituted for in vivo use. The disodium or diammonium salt forms are recommended for improved stability.[5]
Materials:
-
Lyophilized this compound (or its salt form)
-
Sterile, endotoxin-free water or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Optional: 0.22 µm sterile syringe filter
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound and the reconstitution buffer (sterile water or PBS) to equilibrate to room temperature.
-
Pre-centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Reconstitution: Carefully add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently vortex to dissolve the powder completely. For aqueous stock solutions, it is recommended to pass the solution through a 0.22 µm filter for sterilization before use.[6]
-
Aliquoting and Storage: Aliquot the reconstituted this compound solution into sterile, pyrogen-free microcentrifuge tubes. For long-term storage, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[6] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of injection, thaw an aliquot of the stock solution on ice. Dilute the stock solution with sterile PBS to the final desired concentration for injection (e.g., for a 10 µg dose in a 50 µL injection volume, the concentration would be 0.2 mg/mL). Keep the working solution on ice until use.
II. Intratumoral Injection Technique for Subcutaneous Tumors in Mice
This protocol describes a general method for the intratumoral injection of this compound into established subcutaneous tumors in mice.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 with established B16-OVA tumors)
-
Prepared this compound working solution
-
Insulin syringes (e.g., 28-30 gauge) or Hamilton syringes
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal clippers
-
70% ethanol or povidone-iodine solution
-
Calipers for tumor measurement
-
Heating pad for animal recovery
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by toe pinch.
-
Place the anesthetized mouse on a sterile field.
-
If necessary, carefully shave the fur overlying the tumor to allow for clear visualization of the injection site.
-
Cleanse the skin over the tumor with 70% ethanol or a povidone-iodine solution.
-
-
Tumor Measurement:
-
Using calipers, measure the length (L) and width (W) of the subcutaneous tumor. Tumor volume can be estimated using the formula: Volume = (L x W²) / 2. This is crucial for consistent dosing and monitoring tumor growth.
-
-
Injection Procedure:
-
Carefully draw the prepared this compound working solution into an insulin syringe, ensuring there are no air bubbles. The injection volume should be appropriate for the tumor size, typically between 20-50 µL for murine subcutaneous tumors.
-
Gently hold the tumor with forceps or your non-dominant hand to stabilize it.
-
Insert the needle into the center of the tumor mass. The depth of insertion should be sufficient to ensure the compound is delivered within the tumor and not into the surrounding subcutaneous space.
-
Slowly depress the plunger to inject the solution. A slow injection rate helps to prevent leakage from the injection site and ensures better distribution within the tumor.
-
After the injection is complete, wait a few seconds before slowly withdrawing the needle. This can also help minimize leakage.
-
Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if any bleeding or leakage occurs.
-
-
Post-Injection Monitoring:
-
Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
-
Monitor the animal for any adverse reactions, such as excessive swelling, necrosis at the injection site, or signs of systemic toxicity.
-
Return the recovered mouse to its home cage.
-
Continue to monitor tumor growth and the animal's overall health according to the experimental plan.
-
Safety and Handling
This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound. All animal procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cccells.org [cccells.org]
- 4. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Subcutaneous Administration of IACS-8803 in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] Activation of the STING pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3] This response can induce a robust anti-tumor immunity, making STING agonists like this compound a promising class of molecules for cancer immunotherapy.[3][5][6] Preclinical studies have demonstrated that this compound can lead to significant systemic anti-tumor responses in murine models.[5][6] This document provides detailed application notes and protocols for the subcutaneous administration of this compound in canines, based on available preclinical safety data.
Data Presentation
Preclinical Safety and Tolerability in Canines
A preclinical study was conducted to assess the safety and tolerability of subcutaneously administered this compound in healthy canines. The following table summarizes the key parameters of this study.
| Parameter | Details | Reference |
| Animal Model | Purpose-bred Beagle dogs | [7][8] |
| Number of Subjects | 3 | [7][8] |
| Sex | Female | [7][8] |
| Health Status | Healthy | [7][8] |
| Weight | 6 - 10 kg | [7][8] |
| Dosage | 100 µg per administration | [7][8] |
| Volume of Injection | 500 µL | [7][8] |
| Route of Administration | Subcutaneous (SC) | [7][8] |
| Injection Site | Lateral aspect of each pelvic limb | [7][8] |
| Dosing Schedule | Two doses separated by 14 days | [7][8] |
| Post-Administration Monitoring | Every 4 hours for the first 12 hours, then twice daily for 7 days | [7][8] |
| Outcome | Well-tolerated for at least two cycles of injection | [7][8] |
Note: Detailed pharmacokinetic and systemic toxicology data from this study are not publicly available.
Experimental Protocols
Protocol for Subcutaneous Administration of this compound in Canines
This protocol is based on the methodology reported in preclinical safety studies.[7][8]
1. Materials:
-
This compound (or its salt forms, this compound disodium or this compound diammonium)[1][2][9]
-
Sterile, non-pyrogenic vehicle for reconstitution (e.g., Water for Injection, PBS)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Appropriate personal protective equipment (PPE)
-
Canine restraint equipment
2. Preparation of this compound Solution:
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable sterile vehicle to the desired stock concentration. For example, to achieve a final concentration of 200 µg/mL for a 500 µL injection volume containing 100 µg, dissolve the appropriate amount of this compound in the vehicle.
-
Solubility: this compound is soluble in water.[1] Ultrasonic assistance may be required.[1]
-
Stability: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
-
Final Preparation: On the day of administration, thaw the stock solution and dilute it to the final desired concentration (e.g., 200 µg/mL) with a sterile vehicle if necessary. Draw 500 µL of the final solution into a sterile 1 mL syringe.
3. Animal Preparation:
-
Acclimate the canine subject to the handling and restraint procedures.
-
Weigh the animal to ensure accurate dosing if dosing is weight-dependent in other study designs.
-
Locate the injection site on the lateral aspect of the pelvic limb.
-
Clean the injection site with a 70% isopropyl alcohol swab and allow it to air dry.
4. Subcutaneous Administration:
-
Gently lift a fold of skin at the prepared injection site.
-
Insert the needle into the subcutaneous space, ensuring it has not entered a blood vessel (aspirate briefly to check for blood).
-
Slowly inject the 500 µL volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Dispose of the syringe and needle in a designated sharps container.
5. Post-Administration Monitoring:
-
Observe the animal closely for any immediate adverse reactions (e.g., signs of pain, swelling at the injection site, anaphylaxis).
-
Follow a structured monitoring schedule, such as observing the animal every 4 hours for the first 12 hours and at least twice daily for the following 7 days.[7][8]
-
Record all clinical observations, including local reactions at the injection site and systemic signs of toxicity.
Visualizations
STING Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a STING agonist.
Caption: STING signaling pathway activated by this compound.
Experimental Workflow for Canine SC Administration Study
This diagram outlines the logical flow of the preclinical canine study.
Caption: Workflow for subcutaneous this compound administration in canines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Glutaminase Inhibitor Telaglenastat (CB-839)
A Comparative Guide to the Use of Telaglenastat Free Base and Hydrochloride Salt in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. The user's initial request referenced IACS-8803 as a glutaminase inhibitor; however, this compound is a STING (Stimulator of Interferon Genes) agonist. This document has been prepared to address the user's core interest in a glutaminase inhibitor by focusing on the well-characterized compound, Telaglenastat (CB-839).
Introduction
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer metabolism.[1][2] Many tumor cells are dependent on the metabolic pathway of glutaminolysis, which converts glutamine to glutamate, to fuel the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.[3][4] By inhibiting GLS1, Telaglenastat disrupts these processes, leading to decreased proliferation and induction of apoptosis in susceptible cancer cells.[5][6] This document provides detailed application notes and protocols for the use of Telaglenastat in both its free base and hydrochloride (HCl) salt forms in preclinical research settings.
Comparison of Telaglenastat Free Base and Hydrochloride Salt
The choice between using a free base or a salt form of a small molecule inhibitor can have significant implications for experimental design and outcomes. While both forms of Telaglenastat are used in research, the hydrochloride salt is often preferred for its improved physicochemical properties.
General Principles of Salt vs. Free Form Selection:
Salt forms of drug candidates are often developed to enhance properties such as solubility, stability, and bioavailability over the free base.[7][8][9] For basic compounds like many kinase inhibitors, hydrochloride salts are common.[9] The conversion of a free base to a salt can lead to:
-
Increased Aqueous Solubility: This is particularly advantageous for in vitro assays and for formulating dosing solutions for in vivo studies.[8][10]
-
Improved Chemical Stability: Salt forms can be more resistant to degradation, leading to a longer shelf life for stock solutions.[8]
-
Enhanced Bioavailability: For in vivo applications, improved solubility can lead to better absorption and higher exposure in target tissues.[9][10]
Properties of Telaglenastat Free Base vs. Hydrochloride Salt:
| Property | Telaglenastat (Free Base) | Telaglenastat Hydrochloride | Reference(s) |
| Molecular Weight | 571.57 g/mol | 608.04 g/mol | [4][11] |
| Solubility in DMSO | Soluble (approx. 20 mg/mL) | Information not widely available, but expected to be soluble. | [12] |
| Aqueous Solubility | Insoluble or slightly soluble | Improved solubility in specific aqueous formulations. | [13][14] |
| Common Use | In vitro studies where high DMSO concentration is tolerable. | In vitro and in vivo studies, especially where aqueous-based vehicles are preferred. | [11][15] |
Quantitative Data Summary
Telaglenastat has demonstrated potent anti-proliferative activity across a range of cancer cell lines and significant tumor growth inhibition in in vivo models.
Table 1: In Vitro Activity of Telaglenastat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference(s) |
| HCC1806 | Triple-Negative Breast Cancer | 20-55 | Proliferation Assay | [5][11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26-55 | Proliferation Assay | [2][11] |
| A427 | Lung Cancer | 9.1 | Clonogenic Assay | [16] |
| A549 | Lung Cancer | 27.0 | Clonogenic Assay | [16] |
| H460 | Lung Cancer | 217 | Clonogenic Assay | [16] |
| HG-3 | Chronic Lymphocytic Leukemia | 410 | MTS Assay | [3] |
| MEC-1 | Chronic Lymphocytic Leukemia | 66,200 | MTS Assay | [3] |
Table 2: In Vivo Efficacy of Telaglenastat in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Vehicle | % Tumor Growth Inhibition (TGI) | Reference(s) |
| Patient-Derived TNBC | Triple-Negative Breast Cancer | 200 mg/kg, p.o., BID | Not specified | 61% | [5] |
| JIMT-1 | Breast Cancer | 200 mg/kg, p.o., BID | Not specified | 54% | [11] |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | 200 mg/kg, p.o., BID | 25% (w/v) hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate, pH 2 | Significant reduction in tumor volume | [17] |
| Caki-1 | Renal Cell Carcinoma | 200 mg/kg, p.o., BID | Not specified | Significant reduction in tumor volume | [10] |
Signaling Pathways and Experimental Workflows
Glutaminolysis Signaling Pathway
Telaglenastat targets GLS1, the enzyme that catalyzes the conversion of glutamine to glutamate. This is the first and rate-limiting step in glutaminolysis. Inhibition of GLS1 leads to a depletion of downstream metabolites that are crucial for the TCA cycle, nucleotide and amino acid synthesis, and redox balance.
Caption: Glutaminolysis pathway and the site of action for Telaglenastat (CB-839).
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the in vitro effects of Telaglenastat involves preparing stock solutions, treating cells, and assessing various biological endpoints.
Caption: A generalized workflow for in vitro experiments using Telaglenastat.
Experimental Protocols
Preparation of Stock Solutions
For Telaglenastat (Free Base):
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Gently warm the tube at 37°C and/or sonicate to ensure complete dissolution.[11]
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[11][13]
For Telaglenastat Hydrochloride:
-
For aqueous-based assays, the hydrochloride salt can be formulated in specific vehicles. For example, a clear solution of 5 mg/mL (8.75 mM) can be achieved in 20% SBE-β-CD/10 mM Trisodium citrate adjusted to pH 2.0 with HCl, requiring sonication and heating to 55°C.[18][19]
-
For most in vitro cell culture experiments, a DMSO stock solution is still recommended for ease of use and dilution into culture media. The preparation is similar to the free base.
In Vitro Cell Proliferation Assay (MTS)
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete media.[3]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Telaglenastat in complete media from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Replace the media in the wells with the Telaglenastat-containing media. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C and 5% CO2.[3]
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[3]
-
Incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 2.5 x 10^6 Caki-1 cells in Matrigel) into the flank of each mouse.[10]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., ~400 mm³), randomize mice into treatment groups.[10]
-
Formulation Preparation:
-
Dosing: Administer Telaglenastat or vehicle orally (p.o.) via gavage, typically twice daily (BID).[10][17] A common dose is 200 mg/kg.[10][17]
-
Monitoring: Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors reach a humane endpoint.[19]
Seahorse XF Mito Stress Test
-
Cell Seeding: Seed cells in an Agilent Seahorse XF cell culture microplate at an optimized density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[20]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF RPMI medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4.[20]
-
Cell Pre-treatment: On the day of the assay, replace the culture medium with the assay medium containing Telaglenastat (e.g., 1 µM) or vehicle. Incubate for 1 hour in a non-CO2 incubator at 37°C.[20]
-
Inhibitor Preparation: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A for injection.
-
Assay Execution: Load the sensor cartridge with the inhibitors and place the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline oxygen consumption rate (OCR) and then sequentially inject the inhibitors to determine key parameters of mitochondrial respiration.[3]
Metabolite Extraction for LC/MS Analysis
-
Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with Telaglenastat for the desired duration.
-
Metabolite Quenching and Extraction:
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the metabolites.
-
-
Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC/MS).[12]
Conclusion
Telaglenastat (CB-839) is a valuable research tool for investigating the role of glutamine metabolism in cancer. The choice between the free base and hydrochloride salt will depend on the specific experimental requirements, with the hydrochloride salt offering advantages in terms of aqueous solubility for certain applications. The protocols provided herein offer a starting point for the effective use of Telaglenastat in both in vitro and in vivo settings. As with any experimental system, optimization of concentrations, treatment times, and other parameters for specific cell lines and models is recommended.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Facebook [cancer.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 9. pharmaoffer.com [pharmaoffer.com]
- 10. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abstract 4711: CB-839, a selective glutaminase inhibitor, synergizes with signal transduction pathway inhibitors to enhance anti-tumor activity | Semantic Scholar [semanticscholar.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Application Notes and Protocols for IACS-8803 in In Vitro Immune Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a highly potent synthetic cyclic dinucleotide (CDN) analog that acts as a robust agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells and initiating a potent immune response.[3][4][5] Upon activation by agonists like this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[3] This initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[4][5] The STING pathway also activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[5]
Due to its ability to potently stimulate an anti-tumor immune response, this compound is a valuable tool for in vitro studies of immune cell activation and for the development of novel cancer immunotherapies.[6][7] These application notes provide detailed protocols for utilizing this compound in in vitro immune cell activation assays, focusing on the use of reporter cell lines to quantify pathway activation.
Data Presentation
The potency of this compound in activating the STING pathway can be quantified by measuring the induction of downstream signaling events. The following table summarizes the in vitro activity of this compound in a human monocytic reporter cell line.
| Cell Line | Assay | Readout | This compound Concentration | Result | Reference |
| THP-1-Dual™ | IRF3 Activation | Luciferase Activity | 1 µg/mL | ~125-fold induction over vehicle | [5] |
| THP-1-Dual™ | NF-κB Activation | SEAP Activity | 1 µg/mL | Data not specified, but activation is expected | [5] |
Signaling Pathway
Caption: this compound activates the STING signaling cascade.
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation in THP-1-Dual™ Reporter Cells
This protocol describes the use of THP-1-Dual™ cells to measure the activation of both the IRF3 and NF-κB pathways following stimulation with this compound. These cells stably express two reporter genes: a secreted luciferase (Lucia) under the control of an ISG54 promoter (responsive to IRF3) and a secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.
Materials:
-
This compound
-
THP-1-Dual™ Cells (InvivoGen)
-
RPMI 1640 Medium (with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, 1% Pen-Strep)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
QUANTI-Luc™ Reagent (InvivoGen)
-
96-well flat-bottom cell culture plates
-
Luminometer
-
Spectrophotometer (620-655 nm)
Experimental Workflow:
Caption: Experimental workflow for this compound stimulation of reporter cells.
Procedure:
-
Cell Preparation:
-
Culture THP-1-Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Centrifuge the cells and resuspend in fresh medium.
-
Count the cells and adjust the cell suspension to a density of 5 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension (90,000 cells) to each well of a 96-well flat-bottom plate.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 to 10 µg/mL is recommended for initial experiments. Include a vehicle control (e.g., DMSO or PBS).
-
Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
-
NF-κB Pathway Activation (SEAP Reporter Assay):
-
Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated THP-1-Dual™ cells to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
IRF3 Pathway Activation (Luciferase Reporter Assay):
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 50 µL of QUANTI-Luc™ reagent to each well of a white, opaque 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated THP-1-Dual™ cells to the corresponding wells of the plate containing the QUANTI-Luc™ reagent.
-
Measure the luminescence using a luminometer.
-
Protocol 2: Measurement of IFN-β Secretion by ELISA
This protocol describes the quantification of IFN-β secreted into the cell culture supernatant following stimulation with this compound.
Materials:
-
This compound
-
Immune cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)
-
Appropriate cell culture medium
-
Human IFN-β ELISA Kit (e.g., from R&D Systems, BioLegend, or similar)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Preparation and Stimulation:
-
Prepare your immune cells of interest and seed them in a 96-well plate at a desired density (e.g., 1 x 10^6 cells/mL for PBMCs).
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
ELISA:
-
Following the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IFN-β standards provided in the kit.
-
Calculate the concentration of IFN-β in your samples based on the standard curve.
-
References
- 1. Detecting single cell interferon-beta production using a fluorescent reporter telomerase-immortalized human fibroblast cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IACS-8803 stability issues and degradation
Welcome to the technical support center for IACS-8803. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this potent STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be kept at -20°C for months to years, or at 0-4°C for short-term storage of days to weeks.[1] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[2][3]
Q2: I am observing lower than expected activity in my experiments. What could be the cause?
A2: There are several potential reasons for reduced activity. The free form of this compound is known to be unstable.[3] It is advisable to use the more stable salt forms, such as this compound disodium or this compound diammonium, which retain the same biological activity.[3] Additionally, improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions upon preparation to minimize freeze-thaw cycles.[2] For in vivo experiments, it is best to use freshly prepared solutions.[2]
Q3: What is the best way to dissolve this compound?
A3: this compound is soluble in DMSO and water.[1] For aqueous solutions, sonication may be necessary to achieve complete dissolution.[3] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[2][3]
Q4: How is this compound designed to be more stable than other cyclic dinucleotides?
A4: this compound incorporates two thiophosphate bonds in its structure.[4] This modification provides improved resistance to degradation by phosphodiesterases, which are enzymes that can break down cyclic dinucleotides.[4][5] This enhanced stability contributes to its robust activation of the STING pathway in vitro and its significant anti-tumor responses in vivo.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no STING pathway activation | Degradation of this compound | Ensure proper storage conditions (-20°C or -80°C, protected from moisture).[2][3] Use the more stable salt forms (disodium or diammonium).[3] Prepare fresh working solutions for each experiment.[2] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] |
| Incorrect concentration | Verify calculations for stock solution and dilutions. Use a calibrated pipette. | |
| Cell line issues | Confirm that the cell line used expresses STING. Some cell lines may have low or absent STING expression. | |
| Precipitation in stock or working solution | Poor solubility | If dissolving in water, sonicate to aid dissolution.[3] For in vivo formulations, ensure all components are added in the correct order and mixed thoroughly. Heating may also aid dissolution.[2] |
| Supersaturation | Prepare a fresh solution at a slightly lower concentration. | |
| Inconsistent results between experiments | Variability in compound handling | Standardize the protocol for solution preparation, including the source and age of solvents (e.g., use newly opened DMSO).[2] |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics. |
Storage and Stability Data
| Form | Storage Condition | Duration | Notes |
| Solid (Free Form & Salts) | 0-4°C | Days to Weeks | Short-term storage.[1] |
| -20°C | Months to Years | Long-term storage, keep dry and dark.[1] | |
| Stock Solution in Solvent | -20°C | Up to 1 month | Sealed, away from moisture.[2][3] |
| -80°C | Up to 6 months | Sealed, away from moisture.[2][3] |
Experimental Protocols
In Vitro STING Activation Assay using THP-1 Reporter Cells
This protocol describes how to measure the activation of the STING pathway by this compound in THP-1 dual reporter cells, which express a luciferase gene under the control of an IRF-inducible promoter.
Materials:
-
This compound (disodium or diammonium salt recommended)
-
THP-1 Dual™ Reporter Cells
-
Cell culture medium (as recommended by the cell line provider)
-
96-well white, flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed THP-1 Dual™ cells at a density of 1 x 10^5 cells per well in a 96-well plate and incubate for 20 hours.[5]
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Add the diluted this compound solutions to the wells containing the THP-1 cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 20 hours at 37°C in a CO2 incubator.[5]
-
Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Quantify the luminescence using a luminometer. The intensity of the luminescence is proportional to the activation of the IRF pathway, and therefore STING activation.
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Workflow for in vitro STING activation assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8803 Technical Support Center: Preventing Precipitation in Solution
For researchers, scientists, and drug development professionals utilizing IACS-8803, maintaining its solubility is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation of this compound can be attributed to several factors. The free acid form of this compound is known to be prone to instability, which can lead to it falling out of solution.[1] For improved stability and solubility, it is highly recommended to use the more stable salt forms, such as this compound disodium or this compound diammonium.[1]
Other potential causes for precipitation include:
-
Solvent Choice: Using a solvent in which this compound has low solubility.
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent.
-
Temperature: Changes in temperature can affect solubility.
-
pH: The pH of the solution can influence the ionization state and solubility of the compound.
-
Improper Storage: Incorrect storage of stock solutions can lead to degradation and precipitation.
Q2: Which form of this compound is most soluble?
The salt forms of this compound, specifically the disodium and diammonium salts, are more stable and exhibit better solubility compared to the free acid form.[1] The disodium salt, in particular, has well-documented solubility data.
Q3: What are the recommended solvents for this compound?
-
This compound (Free Acid): Soluble in water at approximately 15 mg/mL with the aid of sonication.[1][2]
-
This compound Disodium Salt: Soluble in water at approximately 56.67 mg/mL with sonication and in DMSO at ≥ 100 mg/mL.[3]
Q4: How should I prepare stock solutions of this compound?
When preparing stock solutions, it is crucial to use the appropriate solvent and not exceed the solubility limit. For aqueous stock solutions, the use of ultrasonic treatment is recommended to aid dissolution.[1][2] Once prepared, stock solutions should be stored correctly to maintain stability.
Q5: What are the recommended storage conditions for this compound solutions?
For optimal stability, store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation with this compound, follow these troubleshooting steps:
Step 1: Identify the Form of this compound
Confirm whether you are using the free acid or a salt form (disodium or diammonium). The free acid is more prone to stability issues.[1]
Step 2: Review Your Dissolution Protocol
-
Solvent: Ensure you are using a recommended solvent for the specific form of this compound.
-
Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit.
-
Dissolution Technique: For aqueous solutions, especially of the free acid and disodium salt, gentle heating and/or sonication can significantly aid dissolution.[3]
Step 3: Consider a Co-solvent System for In Vivo Applications
For in vivo experiments using the disodium salt, a multi-component solvent system may be necessary to maintain solubility and stability.
Data Presentation
Table 1: Solubility of this compound and its Salt Forms
| Compound Form | Solvent | Solubility | Notes |
| This compound (Free Acid) | Water | 15 mg/mL | Requires sonication[1][2] |
| This compound Disodium Salt | Water | 56.67 mg/mL | Requires sonication[3] |
| This compound Disodium Salt | DMSO | ≥ 100 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Disodium Salt Stock Solution in Water
-
Weigh the desired amount of this compound disodium salt in a sterile conical tube.
-
Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration (not exceeding 56.67 mg/mL).
-
Vortex the solution briefly.
-
Place the tube in a sonicator water bath and sonicate until the solid is completely dissolved.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot into single-use tubes and store at -80°C.
Protocol 2: Formulation of this compound Disodium Salt for In Vivo Administration
This protocol is adapted for a final concentration of ≥ 2.5 mg/mL.[3]
-
Prepare a stock solution of this compound disodium salt in DMSO.
-
In a sterile tube, add the following solvents sequentially:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly after the addition of each component.
-
If any precipitation or phase separation is observed, gently warm the solution and/or sonicate until it becomes clear.[3]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
A troubleshooting guide for addressing this compound precipitation.
Diagram 2: Signaling Pathway of this compound
Simplified signaling pathway of this compound via STING activation.
References
Technical Support Center: Optimizing IACS-8803 Efficacy In Vivo
Welcome to the technical support center for IACS-8803, a potent stimulator of interferon genes (STING) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments and to offer solutions for potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent synthetic cyclic dinucleotide (CDN) STING agonist.[1][2] It is a 2',3'-thiophosphate CDN analog designed for enhanced stability and affinity for the STING protein.[1] Upon binding to STING, which is located on the endoplasmic reticulum, this compound triggers a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1] This cascade initiates a robust innate immune response, leading to the priming of cytotoxic T-cells against tumor antigens and reprogramming of the tumor microenvironment.[3][4]
Q2: How should I reconstitute and store this compound?
A2: this compound is typically reconstituted in sterile water or phosphate-buffered saline (PBS) for in vivo use. The free form of the compound may be prone to instability, and stable salt forms like this compound disodium or diammonium are also available.[3] For long-term storage, it is recommended to store the compound at -20°C in a sealed container, away from moisture.[3] Once reconstituted, it is advisable to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to use a freshly prepared working solution on the same day.[5]
Q3: What is the recommended route of administration and dosage for in vivo studies?
A3: The most common and effective route of administration for this compound in preclinical models is intratumoral (i.t.) injection.[1][6] This method delivers the agonist directly to the tumor site, maximizing local immune activation while minimizing potential systemic toxicities.[7] Dosages in murine models have ranged from 5 µg to 10 µg per injection.[6][8] The optimal dose and schedule will depend on the tumor model and experimental goals.
Q4: What are the expected outcomes of successful this compound treatment in vivo?
A4: Successful treatment with this compound is expected to induce a potent anti-tumor immune response. This can manifest as:
-
Tumor regression: Significant reduction in the size of the injected tumor.[6]
-
Systemic (abscopal) effect: Regression of untreated tumors at distant sites.[6]
-
Immune cell infiltration: Increased presence of CD8+ T cells and Natural Killer (NK) cells within the tumor microenvironment.[4]
-
Myeloid cell reprogramming: A shift from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages.[4]
-
Long-term immunological memory: Protection against tumor rechallenge in cured animals.
Q5: Can this compound be combined with other therapies?
A5: Yes, this compound has shown synergistic effects when combined with other cancer therapies. Combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has been shown to enhance survival in preclinical models.[4] The rationale is that this compound can turn "cold" tumors (with low immune infiltration) into "hot" tumors, making them more susceptible to checkpoint blockade.
Troubleshooting Guides
Issue 1: Suboptimal or No Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Step |
| Improper Formulation or Storage | - Ensure this compound was reconstituted in sterile, endotoxin-free water or PBS.[9] - Verify the correct concentration was prepared. - Use freshly prepared solutions for each experiment to avoid degradation.[5] - If using a salt form, ensure the molecular weight was correctly factored into concentration calculations. |
| Ineffective Intratumoral Injection | - Confirm the entire dose was delivered into the tumor mass and not into the surrounding tissue or subcutaneously. - For very small tumors, consider using a smaller injection volume. - For larger tumors, distribute the injection across multiple sites within the tumor. - Practice the injection technique to ensure consistency. |
| Tumor Model Resistance | - Some tumor models may be inherently resistant to STING-mediated immunity. - Confirm that the tumor cells and key immune cells (e.g., dendritic cells) in your model express STING. - Consider testing this compound in a different, validated tumor model known to be responsive to STING agonists (e.g., B16 melanoma, CT26 colon carcinoma). |
| Suboptimal Dosing or Schedule | - Perform a dose-response study to determine the optimal dose for your specific tumor model.[6] - The timing of administration relative to tumor implantation can be critical. A common schedule is to start treatment when tumors are established (e.g., 6-9 days post-implantation).[1][6] - Consider a multi-dosing schedule (e.g., injections every 3 days for a total of 3 doses).[1][6] |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Systemic Exposure | - Although intratumoral injection is intended for local delivery, some leakage into systemic circulation can occur. - Monitor animals closely for signs of systemic inflammation (e.g., weight loss, ruffled fur, lethargy). - Consider reducing the dose if systemic toxicity is observed. |
| Over-stimulation of the Immune Response | - A very strong local inflammatory response can lead to tumor swelling and necrosis, which may be mistaken for tumor progression. - Monitor tumor size carefully and consider endpoint analyses that assess immune cell infiltration and tumor cell viability. |
| Endotoxin Contamination | - Ensure all reagents and equipment used for reconstitution and injection are sterile and endotoxin-free. - Endotoxins can cause a non-specific inflammatory response that can confound results and lead to toxicity. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a B16-OVA Melanoma Model
| Treatment Group | Dose and Schedule | Injected Tumor Growth | Uninjected (Contralateral) Tumor Growth | Cured Mice |
| Vehicle | N/A | Progressive Growth | Progressive Growth | 0/5 |
| 2',3'-cGAMP | 10 µg, i.t. on days 6, 9, 12 | Regression | Some Inhibition | 1/5 |
| ADU-S100 | 10 µg, i.t. on days 6, 9, 12 | Regression | Some Inhibition | 2/5 |
| This compound | 10 µg, i.t. on days 6, 9, 12 | Superior Regression | Superior Regression | 4/5 |
Data summarized from Ager et al., Bioorg Med Chem Lett, 2019.[6]
Table 2: Immunological Effects of this compound in a Glioblastoma Model
| Treatment | Change in CD8+ T Cells | Change in NK Cells | Change in M1 Macrophages (CD80/CD86+) | Change in M2 Macrophages (CD206+) |
| Vehicle | Baseline | Baseline | Baseline | Baseline |
| This compound | Increased Infiltration | Increased Infiltration | Increased | Decreased |
Data summarized from Najem et al., J Clin Invest, 2024.[4]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-OVA melanoma cells into both flanks of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers.
-
Treatment Groups:
-
Group 1: Vehicle (PBS)
-
Group 2: this compound (10 µg)
-
-
Reconstitution of this compound:
-
Aseptically reconstitute lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Further dilute to the desired concentration for injection (e.g., 0.2 mg/mL for a 50 µL injection volume to deliver 10 µg).
-
-
Administration:
-
On days 6, 9, and 12 post-tumor implantation, intratumorally inject 50 µL of the vehicle or this compound solution into the tumor on one flank only.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth on both flanks.
-
Euthanize mice when tumors reach the predetermined endpoint size.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry).
-
Mandatory Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
potential off-target effects of IACS-8803
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IACS-8803, a potent STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the STING protein.[1][2] STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage.[1] Upon binding to STING, this compound induces a conformational change in the STING protein, leading to its activation. This triggers a downstream signaling cascade involving TBK1 and IRF3, ultimately resulting in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1] This robust immune response can lead to the priming of cytotoxic T-cells against tumor antigens, making it a promising approach for cancer immunotherapy.[1][3]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data detailing specific molecular off-target binding partners for this compound. The compound was designed as a high-potency CDN STING agonist.[1][4] However, "off-target effects" in the context of a potent immune agonist can also refer to unintended biological consequences of on-target STING activation in non-target tissues or excessive inflammation. Direct intratumoral administration is one strategy that has been used in preclinical models to minimize systemic exposure and potential off-target effects.[5][6] Researchers should be mindful of the potent immunostimulatory nature of this compound and its potential to induce a strong inflammatory response.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored at -20°C in a sealed container, away from moisture.[2] If storing in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2] The stability of the compound in various solvents may vary, so it is advisable to consult the supplier's datasheet for specific recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity in vitro | 1. Excessive STING activation leading to inflammatory cell death. 2. Cell line is particularly sensitive to type I interferons. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Reduce the incubation time. 3. Use a lower, yet effective, concentration for your specific cell line. 4. Co-incubate with an inhibitor of downstream pathways (e.g., TBK1 inhibitor) to confirm the effect is STING-dependent. |
| Inconsistent results between experiments | 1. Degradation of this compound due to improper storage or handling. 2. Variability in cell passage number or health. 3. Inconsistent dosing or administration in vivo. | 1. Ensure proper storage conditions are maintained. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent and low passage number range. Monitor cell viability before each experiment. 3. For in vivo studies, ensure accurate and consistent administration techniques. |
| Lack of efficacy in an in vivo model | 1. Insufficient dose or frequency of administration. 2. Tumor model is resistant to STING-mediated immunotherapy. 3. Poor delivery of this compound to the tumor microenvironment. | 1. Perform a dose-escalation study to find the optimal therapeutic window.[7] 2. Analyze the tumor microenvironment for the presence of immune cells and the expression of STING. Some tumors may have a suppressed immune phenotype. 3. Consider alternative routes of administration (e.g., intratumoral vs. systemic) based on preclinical data.[5] |
| Signs of systemic inflammation in vivo (e.g., weight loss, lethargy) | 1. High dose leading to systemic cytokine release. 2. "On-target" but undesirable systemic STING activation. | 1. Reduce the dose of this compound. 2. Consider local (intratumoral) delivery to concentrate the effect within the tumor.[5] 3. Monitor animals closely for signs of toxicity and establish a humane endpoint. |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol outlines a general method for assessing the in vitro activity of this compound by measuring the induction of an interferon-stimulated gene (ISG).
-
Cell Seeding: Plate a STING-competent cell line (e.g., THP-1 dual reporter cells) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[2] Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Cell Treatment: Treat the cells with the diluted this compound or vehicle control and incubate for 18-24 hours.
-
Endpoint Measurement: Measure the expression of a downstream reporter, such as secreted luciferase (if using a reporter cell line) or quantify the mRNA levels of an ISG (e.g., IFIT1) using RT-qPCR.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value to determine the potency of this compound.
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: General workflow for evaluating this compound activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
overcoming IACS-8803 pharmacokinetic clearance
Welcome to the technical support center for IACS-8803. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the pharmacokinetic clearance of this potent STING (Stimulator of Interferon Genes) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic clearance a consideration?
A1: this compound is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the STING pathway, showing significant promise in preclinical cancer models.[1][2][3] Structurally, it is a 2',3'-thiophosphate CDN analog. This chemical modification is intentionally designed to enhance its resistance to degradation by phosphodiesterases, enzymes that rapidly break down natural CDNs.[1] However, like many small molecule drugs, this compound can still be subject to rapid in vivo clearance through metabolic processes and excretion, which can limit its therapeutic window and efficacy when administered systemically. One study on a similar thiophosphate CDN STING agonist, compound 15a, revealed high clearance and a short terminal half-life in preclinical models, with biliary excretion identified as a primary elimination route.[4]
Q2: What are the primary mechanisms responsible for the clearance of cyclic dinucleotide STING agonists?
A2: The clearance of cyclic dinucleotide STING agonists is influenced by several factors:
-
Enzymatic Degradation: Natural CDNs are susceptible to rapid hydrolysis by phosphodiesterases, such as ENPP1. While the thiophosphate modification in this compound improves stability, some level of enzymatic degradation can still occur.
-
Renal Clearance: As small, water-soluble molecules, CDNs can be filtered by the kidneys and excreted in urine. However, for some thiophosphate analogs, renal clearance of the unchanged drug may be a minor pathway.[4]
-
Biliary Excretion: Preclinical studies on similar compounds suggest that biliary excretion into the feces can be a significant route of elimination for this class of molecules.[4]
-
Cellular Uptake and Metabolism: Uptake by cells and subsequent intracellular metabolism can also contribute to the overall clearance of the compound.
Q3: How can I assess the metabolic stability of this compound in my experiments?
A3: An in vitro metabolic stability assay using liver microsomes is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes. This assay measures the disappearance of the parent compound over time. Key parameters obtained from this assay are the in vitro half-life (t½) and intrinsic clearance (CLint), which can help predict in vivo pharmacokinetic behavior.[5][6][7][8][9]
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to the pharmacokinetic clearance of this compound and provides potential solutions.
Issue 1: Low or No In Vivo Efficacy Despite In Vitro Potency
Potential Cause: Rapid clearance of this compound in the in vivo model is leading to suboptimal therapeutic concentrations at the target site.
Troubleshooting Steps:
-
Confirm In Vitro Activity: Before proceeding with extensive in vivo studies, re-confirm the potency of your this compound batch using an in vitro STING activation assay (see Experimental Protocols section).
-
Assess In Vitro Metabolic Stability: Conduct an in vitro metabolic stability assay with liver microsomes from the animal species you are using in your in vivo model (e.g., mouse, rat). This will provide data on the compound's intrinsic clearance.
-
Consider Formulation Strategies: If rapid clearance is suspected, consider formulating this compound to protect it from degradation and prolong its circulation time. Nanoparticle encapsulation and hydrogel-based delivery systems are two effective strategies.[10][11][12][13][14]
Issue 2: High Variability in In Vivo Experimental Results
Potential Cause: Inconsistent administration or formulation of this compound may be leading to variable pharmacokinetic profiles between individual animals.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the route and technique of administration (e.g., intravenous, intratumoral) are consistent across all animals.
-
Optimize Formulation Preparation: If using a nanoparticle or hydrogel formulation, ensure the preparation protocol is robust and yields consistent particle size and drug loading.
-
Monitor Animal Health: Factors such as age, weight, and overall health can influence drug metabolism and clearance. Ensure that animals in your study are appropriately matched.
Data Presentation
Table 1: Comparison of Natural vs. Thio-Phosphate Modified Cyclic Dinucleotides
| Feature | Natural Cyclic Dinucleotides (e.g., cGAMP) | Thio-Phosphate CDNs (e.g., this compound) |
| Susceptibility to Phosphodiesterases | High | Low (Improved Resistance) |
| In Vivo Half-life | Very Short | Potentially Short, but improved over natural CDNs |
| Primary Clearance Mechanisms | Enzymatic degradation, Renal filtration | Biliary excretion, potential for renal filtration |
| Systemic Efficacy (unformulated) | Limited | Limited, but superior to natural CDNs |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (from the relevant species, e.g., human, mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in acetonitrile.
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and liver microsomal protein (e.g., 0.415 mg/mL).
-
In a 96-well plate, add the microsomal incubation medium.
-
Add the this compound working solution to the wells to achieve the final desired concentration (e.g., 2 µM).
-
Pre-incubate the plate at 37°C with shaking for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 5 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. From this, determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: General Procedure for Liposomal Encapsulation of this compound
This protocol outlines a general method for encapsulating a hydrophilic drug like this compound into liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., chloroform)
-
Hydration buffer (e.g., ultrapure water or PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.
-
Further dry the lipid film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of this compound. The concentration of this compound will depend on the desired drug loading.
-
Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid transition temperature.
-
Remove unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: STING signaling pathway activation by this compound.
Caption: Troubleshooting workflow for low in vivo efficacy.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mercell.com [mercell.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. bioivt.com [bioivt.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleotides Entrapped in Liposome Nanovesicles as Tools for Therapeutic and Diagnostic Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Robust and Sustained STING Pathway Activation via Hydrogel-Based In Situ Vaccination for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IACS-8803 Hydrogel Formulation for Sustained Release
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with a hypothetical IACS-8803 hydrogel formulation for sustained release. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for encapsulating this compound in a hydrogel for sustained release?
A1: this compound is a potent STING (Stimulator of Interferon Genes) agonist with promising anti-tumor efficacy.[1][2][3] However, like many small molecule drugs, it can be subject to rapid clearance from the injection site, potentially limiting its therapeutic window and requiring frequent administration. A hydrogel formulation provides a biodegradable scaffold for the sustained release of this compound directly at the tumor site. This approach aims to maintain a high local concentration of the drug, prolonging STING pathway activation and enhancing the anti-tumor immune response while minimizing systemic exposure and potential side effects.[4]
Q2: What type of hydrogel is suitable for this compound delivery?
A2: A biodegradable and biocompatible hydrogel is essential. Common choices include natural polymers like gelatin and alginate, or synthetic polymers such as polyethylene glycol (PEG)-based hydrogels.[5] The selection of the hydrogel will depend on the desired release kinetics, mechanical properties, and the specific experimental model. For instance, a thermosensitive hydrogel that is liquid at room temperature and gels at physiological temperature (37°C) can be advantageous for injectable applications.[5]
Q3: How does this compound activate the anti-tumor immune response?
A3: this compound is a cyclic dinucleotide (CDN) analog that directly binds to and activates the STING protein located in the endoplasmic reticulum.[1] This binding initiates a signaling cascade, leading to the activation of transcription factors IRF3 and NF-κB. These factors then drive the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1] This cytokine milieu is critical for the innate immune sensing of tumors and is a key upstream event for priming cytotoxic T-cells against tumor antigens, leading to a robust and systemic anti-tumor immune response.[1][6]
Q4: What are the recommended storage conditions for the this compound hydrogel?
A4: The optimal storage conditions will depend on the specific hydrogel composition. However, as a general guideline, the lyophilized hydrogel components and this compound should be stored at -20°C or -80°C for long-term stability.[2] Once the hydrogel is formulated with this compound, it is recommended to use it immediately. If short-term storage is necessary, it should be kept at 4°C to minimize degradation of the drug and changes in the hydrogel structure. Avoid repeated freeze-thaw cycles.
This compound Signaling Pathway
Caption: this compound activates the STING signaling pathway.
Experimental Protocols
Hypothetical Protocol for this compound Hydrogel Formulation
This protocol describes the preparation of a thermosensitive, injectable hydrogel for the sustained release of this compound, based on a chitosan/β-glycerophosphate system.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
β-glycerophosphate disodium salt hydrate
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
0.1 M Sodium hydroxide (NaOH)
-
Sterile dialysis tubing (MWCO 3.5 kDa)
-
Syringes and needles (25G)
-
pH meter
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of low molecular weight chitosan in 10 mL of 0.1 M acetic acid.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Sterilize the chitosan solution by autoclaving.
-
Adjust the pH of the chitosan solution to 5.0 using 0.1 M NaOH.
-
-
This compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water.
-
Store on ice and protect from light.
-
-
Hydrogel Formulation:
-
Chill all solutions (chitosan, β-glycerophosphate, and this compound) on ice.
-
In a sterile tube, add the desired volume of the this compound stock solution to the chitosan solution. Mix gently by pipetting.
-
Slowly add the β-glycerophosphate solution to the chitosan/IACS-8803 mixture with continuous gentle stirring. A typical ratio is 1:4 (v/v) of β-glycerophosphate to chitosan solution. The solution should remain liquid at this stage.
-
The final concentration of this compound can be adjusted based on the experimental requirements.
-
-
Gelation:
-
To confirm gelation, transfer a small volume of the final solution to a vial and incubate at 37°C.
-
The solution should form a stable gel within 5-10 minutes.
-
-
In Vitro Release Study:
-
To characterize the release profile, place a known volume of the this compound hydrogel into a dialysis bag.
-
Submerge the dialysis bag in a known volume of phosphate-buffered saline (PBS) at pH 7.4 and 37°C with gentle agitation.
-
At predetermined time points, collect aliquots of the PBS and replace with fresh PBS.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as HPLC.
-
Experimental Workflow
Caption: Workflow for this compound hydrogel preparation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Gel Formation | Incorrect pH of the chitosan solution. | Ensure the pH of the chitosan solution is adjusted to ~5.0 before adding β-glycerophosphate. |
| Insufficient concentration of β-glycerophosphate. | Optimize the ratio of β-glycerophosphate to the chitosan solution. | |
| Temperature is too low for gelation. | Confirm the incubation temperature is at 37°C. | |
| Premature Gelation | Temperature of solutions was not kept low during mixing. | Ensure all components are kept on ice before and during mixing. |
| Rapid addition of β-glycerophosphate. | Add the β-glycerophosphate solution slowly and with gentle, continuous stirring. | |
| Low this compound Encapsulation Efficiency | This compound precipitated out of solution. | Ensure this compound is fully dissolved in the stock solution before adding to the chitosan. Consider adjusting the pH of the stock solution if necessary. |
| Loss of drug during dialysis in the release study. | Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain the hydrogel while allowing drug release. | |
| Rapid "Burst" Release of this compound | Low cross-linking density of the hydrogel. | Increase the concentration of chitosan or β-glycerophosphate to achieve a denser hydrogel network. |
| This compound is adsorbed to the surface of the hydrogel. | Ensure thorough mixing of this compound within the chitosan solution before gelation is initiated. | |
| Inconsistent Results Between Batches | Variability in raw materials (e.g., chitosan molecular weight). | Use materials from the same lot for a series of experiments. Characterize the raw materials if possible. |
| Inconsistent mixing speeds or temperatures. | Standardize all experimental parameters, including mixing speed, temperature, and addition rates. |
Troubleshooting Logic
Caption: Troubleshooting logic for poor hydrogel formation.
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| This compound In Vivo Dose | 10 µg (intratumoral injections) | B16 murine melanoma model | [1] |
| This compound In Vivo Dose | 5 µg (intracranial administration) | GL261 glioblastoma model | [7] |
| cGAMP Hydrogel Encapsulation Efficiency | 94.99% | Silk fibroin hydrogel | [8] |
| Doxorubicin Hydrogel Encapsulation Efficiency | 99.67% | Silk fibroin hydrogel | [8] |
| cGAMP Nanoparticle Encapsulation Efficiency | 88.3 ± 4.6% | cGAMP nanoparticles | [8] |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradable Hydrogel for Sustained Localized Delivery of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Strategies and Methods of Hydrogels for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 8. Robust and Sustained STING Pathway Activation via Hydrogel-Based In Situ Vaccination for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with IACS-8803
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IACS-8803, a potent cyclic dinucleotide STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
Compound Handling and Storage
Q1: I am seeing variable results in my experiments. Could my this compound be degrading?
A1: Yes, inconsistent results can be a sign of compound degradation. The free form of this compound is prone to instability.[1] For enhanced stability, it is recommended to use the disodium or diammonium salt forms of this compound, which retain the same biological activity.[1] Proper storage is critical. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.
Q2: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A2: this compound is soluble in water and DMSO. For in vitro experiments, you can prepare stock solutions in water at a concentration of up to 15 mg/mL or in DMSO at ≥ 100 mg/mL.[2] If you encounter solubility issues, gentle warming and/or sonication can be used to aid dissolution. When preparing aqueous stock solutions for cellular assays, it is good practice to filter-sterilize the solution using a 0.22 µm filter before use.[2]
In Vitro Experiments
Q3: My in vitro assay (e.g., THP-1 reporter assay) is showing a weaker than expected response or high variability between replicates. What could be the cause?
A3: Several factors could contribute to a suboptimal response in in vitro assays:
-
Compound Instability: As mentioned in Q1, ensure you are using a stable salt form and have followed proper storage and handling procedures.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Assay-Specific Conditions: For THP-1 reporter assays, ensure the cell density is optimal at the time of treatment. Refer to the detailed experimental protocol below for recommended cell seeding densities.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular signaling pathways and lead to inconsistent results. Regularly test your cell cultures for mycoplasma.
Q4: I am observing cytotoxicity in my cell cultures at higher concentrations of this compound. Is this expected?
A4: While this compound's primary mechanism is immune stimulation, high concentrations of any compound can lead to off-target effects and cytotoxicity. It is important to perform a dose-response experiment to determine the optimal concentration range that induces STING activation without causing significant cell death in your specific cell type. Some studies have noted that STING agonists can be toxic to T cells, so this is a critical consideration when working with these cell types.[3]
In Vivo Experiments
Q5: I am not observing the expected anti-tumor efficacy in my in vivo model. What are some potential reasons?
A5: Inconsistent in vivo results can stem from several factors:
-
Compound Formulation and Administration: For in vivo studies, ensure that this compound is properly formulated. It can be reconstituted in water or PBS.[4] The route of administration is critical; intratumoral injection has been shown to be effective in preclinical models.[5][6]
-
Dosing and Schedule: The dose and frequency of administration can significantly impact efficacy. In a B16 murine melanoma model, three intratumoral injections of 10 µg of this compound on days 6, 9, and 12 post-implantation showed superior anti-tumor responses.[6]
-
Tumor Microenvironment: The composition of the tumor microenvironment can influence the response to STING agonists. The presence of myeloid cells is important for the therapeutic activity of this compound.[4]
-
Animal Model: The choice of animal model and the specific tumor cell line can affect the outcome. Ensure that the chosen model has a functional STING pathway in the relevant immune cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water | 15 mg/mL (with sonication) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [1] |
| In Vivo Dosage (B16 Melanoma Model) | 10 µg, intratumoral injection | [5][6] |
Experimental Protocols
Detailed Protocol for THP-1 Dual™ Reporter Assay for STING Activation
This protocol is adapted for a 96-well format to assess the activation of the STING pathway by this compound using THP-1 Dual™ reporter cells, which express a secreted luciferase reporter gene under the control of an ISG-inducible promoter.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
This compound (disodium or diammonium salt)
-
Cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
-
QUANTI-Luc™ (InvivoGen)
-
White, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain THP-1 Dual™ cells in culture medium at 37°C in a 5% CO2 incubator. Keep cell densities between 0.2 x 10^6 and 2 x 10^6 cells/mL.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.01 µM to 10 µM).
-
-
Cell Seeding:
-
Centrifuge the THP-1 Dual™ cells and resuspend in fresh culture medium to a density of 2 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate (3.6 x 10^4 cells/well).
-
-
Treatment:
-
Add 20 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a positive control (e.g., cGAMP).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Read the luminescence on a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified STING signaling pathway activated by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
improving the systemic response of IACS-8803
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing IACS-8803, a potent STING (Stimulator of Interferon Genes) agonist. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective use of this compound in pre-clinical research and improve its systemic response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent synthetic cyclic dinucleotide (CDN) STING agonist.[1][2][3] It is a 2',3'-thiophosphate CDN analog designed for enhanced stability and affinity for the STING protein compared to natural CDNs.[1] By binding to and activating STING, which is an innate immune sensor located in the endoplasmic reticulum, this compound initiates a signaling cascade.[1] This activation leads to the robust production of type I interferons (IFN-β) and other pro-inflammatory cytokines through the engagement of the IRF3 and NF-κB pathways.[1][4] The resulting anti-tumor immune response involves the priming of cytotoxic T-cells against tumor antigens.[4][5]
Q2: How should I reconstitute and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it can be reconstituted in sterile water or PBS.[5] For in vivo use, sterile PBS is recommended.[5] Due to the potential for instability of the free form, stable salt forms like this compound disodium or diammonium are also available and retain the same biological activity.[2][3] For long-term storage, it is recommended to store the lyophilized compound at -20°C or -80°C.[2][6] Reconstituted stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q3: What are the recommended doses for in vivo studies?
A3: The optimal dose of this compound can vary depending on the tumor model and administration route. In a B16 murine melanoma model, intratumoral injections of 10 µg on days 6, 9, and 12 post-tumor implantation showed a robust systemic anti-tumor effect.[1][4] In preclinical glioblastoma models, intracranial administration of 5 µg significantly improved survival.[7] In a study with canine glioblastoma, a related compound, IACS-8779, was well-tolerated with intratumoral doses up to 15 µg.[8][9] Dose-escalation studies are recommended to determine the optimal dose for your specific model.
Q4: Can this compound be combined with other therapies?
A4: Yes, the pharmacological stimulation of the STING pathway by this compound has the potential to synergize with other immunotherapies, such as immune checkpoint inhibitors.[4][5] For instance, combining this compound with anti-PD-1 antibodies has been shown to enhance survival in a glioma model that is responsive to immune checkpoint blockade.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no IFN-β production in vitro | 1. Suboptimal cell density or health. 2. Incorrect concentration of this compound. 3. Inactive this compound due to improper storage or handling. 4. Low STING expression in the cell line. | 1. Ensure cells are healthy and seeded at an appropriate density. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Use a fresh vial of this compound and follow recommended storage and reconstitution protocols.[2][3] 4. Verify STING expression in your cell line using techniques like Western blot or qPCR. |
| Limited in vivo anti-tumor efficacy | 1. Insufficient dose or suboptimal dosing schedule. 2. Poor tumor accessibility via the chosen administration route. 3. The tumor microenvironment is highly immunosuppressive. 4. The tumor model is resistant to STING-mediated immunity. | 1. Conduct a dose-escalation study and optimize the dosing frequency.[7][8] 2. Consider alternative administration routes, such as intratumoral injection, to maximize local concentration.[4] 3. Combine this compound with other immunotherapies like checkpoint inhibitors to overcome immunosuppression.[10] 4. Evaluate the immune landscape of your tumor model to assess its suitability for STING agonist therapy. |
| Observed toxicity in vivo | 1. The administered dose is too high. 2. Off-target effects or excessive inflammatory response. | 1. Reduce the dose of this compound. 2. Monitor animals closely for signs of toxicity. In preclinical studies with glioblastoma, no neurological toxicities were observed with intracranial administration.[7][11] Preclinical safety testing in dogs with subcutaneous injections of up to 100 µg of this compound showed it to be well-tolerated.[8][9] |
| Variability in experimental results | 1. Inconsistent reconstitution or handling of this compound. 2. Variability in tumor implantation or animal health. 3. Inconsistent timing of treatment administration. | 1. Adhere strictly to standardized protocols for reconstitution and handling.[3] 2. Ensure consistent tumor cell implantation techniques and use healthy, age-matched animals. 3. Maintain a consistent and precise dosing schedule. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Murine Models
| Tumor Model | Administration Route | Dose & Schedule | Key Findings | Reference |
| B16 Melanoma | Intratumoral | 10 µg on days 6, 9, 12 | Superior regression of untreated contralateral tumors, indicating a significant systemic immune response.[1][4] | --INVALID-LINK--[4] |
| GL261 Glioblastoma | Intracranial | 5 µg | Significantly improved survival rates.[7] | --INVALID-LINK--[11] |
| QPP4 & QPP8 Glioblastoma (Checkpoint resistant) | Intracranial | 5 µg | 56% to 100% of animals became tumor-free.[7] | --INVALID-LINK--[11] |
| U87 Glioblastoma (STING silenced) | Intracranial | Not specified | Significantly extended animal survival.[7] | --INVALID-LINK--[11] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
-
Cell Seeding: Plate a STING-expressing cell line (e.g., THP1-Dual™ KO-STING cells) in a 96-well plate at a density of 5 x 10^4 to 2 x 10^5 cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL. Further dilute the stock solution to the desired working concentrations in cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of the reconstitution solvent).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement: Measure the activation of the STING pathway by quantifying the expression of a downstream reporter gene (e.g., luciferase under the control of an IRF-inducible promoter) or by measuring the concentration of IFN-β in the supernatant using an ELISA kit.
Protocol 2: In Vivo Murine Melanoma Model
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-F10 melanoma cells into the flank of C57BL/6 mice. For evaluating systemic effects, a bilateral model can be used where tumors are implanted on both flanks.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), begin intratumoral injections of this compound. A typical regimen is 10 µg in 50 µL of sterile PBS, administered on days 6, 9, and 12 post-implantation.[1][4] In a bilateral model, inject only one of the tumors.
-
Efficacy Evaluation: Continue to monitor the tumor volume of both the treated and untreated (contralateral) tumors. The primary endpoint is typically tumor growth inhibition or complete regression. Survival can be a secondary endpoint.
-
Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested for flow cytometric analysis to characterize the immune cell populations.
Visualizations
Caption: this compound activates the STING pathway, leading to IFN-β and cytokine production.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound.
Caption: A logical guide for troubleshooting suboptimal in vivo results with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 8. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma [jci.org]
Technical Support Center: Managing Inflammatory Response to IACS-8803
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the inflammatory response associated with the use of IACS-8803, a potent STING (stimulator of interferon genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected inflammatory response when using this compound?
A1: this compound is a cyclic dinucleotide STING agonist designed to induce a robust inflammatory response as part of its mechanism of action to achieve anti-tumor efficacy.[1][2][3] Activation of the STING pathway by this compound leads to the engagement of interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB) pathways.[1] This signaling cascade stimulates the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which are critical for priming cytotoxic T-cells against tumor antigens.[1][4] Therefore, a significant local inflammatory response is an expected and intended outcome of this compound treatment.
Q2: What are the signs of an excessive or adverse inflammatory response to this compound in preclinical models?
A2: While a robust inflammatory response is desired, an excessive reaction can lead to adverse effects. In preclinical models, these may manifest as:
-
In vivo (Animal Models):
-
Systemic signs: Weight loss, lethargy, ruffled fur, or other signs of distress.
-
Local signs (at the injection site for intratumoral delivery): Severe swelling, necrosis, or ulceration beyond the expected inflammatory reaction.
-
In intracranial models: Neurological toxicities or intracranial hypertension due to excessive inflammation.[5][6]
-
-
In vitro (Cell Culture):
-
Widespread, non-specific cell death, including to cell types that are not the intended target.
-
Excessively high levels of cytotoxic factors in the culture supernatant.
-
Q3: How can the inflammatory response to this compound be monitored?
A3: Monitoring the inflammatory response is crucial for interpreting experimental results and ensuring animal welfare. Recommended monitoring strategies include:
-
Cytokine Profiling: Measurement of key pro-inflammatory cytokines in serum, plasma, or cell culture supernatants. Key cytokines to monitor include IFN-β, TNF-α, IL-6, and various chemokines (e.g., CXCL10). This can be performed using techniques like ELISA or multiplex bead arrays.
-
Immune Cell Infiltration and Activation: Analysis of immune cell populations in the tumor microenvironment and draining lymph nodes using flow cytometry or immunohistochemistry. Key markers include activation markers on T-cells (e.g., CD69, CD25), dendritic cells (e.g., CD80, CD86), and characterization of myeloid cell populations.[7][8][9]
-
Gene Expression Analysis: Quantification of the expression of inflammatory response genes in tumor tissue or treated cells using RT-qPCR or RNA sequencing.
-
Histological Assessment: Pathological evaluation of tissue sections from the tumor and major organs to assess the extent of inflammation, tissue damage, and immune cell infiltration.
Troubleshooting Guides
Issue 1: Excessive Systemic Toxicity in Animal Models
Symptoms: Rapid weight loss (>15-20%), severe lethargy, or other signs of systemic inflammatory distress following this compound administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high for the specific animal model or tumor type. | Perform a dose-titration study to determine the maximum tolerated dose (MTD). Consider starting with a lower dose range based on published preclinical studies. For example, in a B16 murine melanoma model, intratumoral injections of 10 μg have been used.[1][4] | Different tumor models and animal strains can have varied sensitivities to STING agonists. Establishing the optimal therapeutic window is critical. |
| Rapid systemic exposure. | Consider alternative routes of administration if applicable (e.g., intratumoral vs. systemic) to localize the inflammatory response. | Intratumoral administration is often used to concentrate the inflammatory response at the tumor site and limit systemic exposure.[4] |
| High tumor burden leading to a magnified inflammatory response. | Initiate treatment in animals with smaller, established tumors. | A large tumor volume can result in a more substantial inflammatory cascade upon treatment, potentially leading to greater systemic toxicity. |
| Hypersensitivity of the animal strain. | Review literature for known sensitivities of the specific mouse or rat strain to immune-stimulating agents. | Certain genetic backgrounds may predispose animals to more severe inflammatory responses. |
Issue 2: Unexpected In Vitro Cell Death
Symptoms: High levels of cell death in non-target cells or excessive cytotoxicity in target cells that compromises the experimental endpoint.
| Potential Cause | Troubleshooting Step | Rationale |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration that induces the desired level of STING activation without causing excessive cytotoxicity. Published in vitro studies have used concentrations in the range of 0.5 – 50 µg/mL.[4] | High concentrations of STING agonists can lead to overstimulation of inflammatory pathways, resulting in apoptosis or necroptosis. |
| The cell line is particularly sensitive to STING pathway activation. | Screen different cell lines to find a model with a more moderate response. Ensure the cell line expresses STING. | The level of STING expression and the integrity of downstream signaling pathways can vary significantly between cell lines. |
| Contamination of the compound. | Ensure the this compound used is of high purity and free of endotoxins.[6] | Contaminants can trigger non-specific inflammatory responses and cytotoxicity. |
Experimental Protocols
Protocol 1: In Vivo Murine B16 Melanoma Model for Efficacy and Systemic Response Evaluation
This protocol is based on methodologies described in published studies.[4]
-
Cell Culture and Implantation:
-
Culture B16-OVA melanoma cells in appropriate media.
-
Implant 1x10^5 B16-OVA cells subcutaneously into both flanks of C57BL/6 mice.
-
-
Treatment Schedule:
-
On day 6, 9, and 12 post-implantation, administer this compound via intratumoral injection into the tumor on one flank only.
-
A typical dose is 10 µg per injection. A vehicle control group should be included.
-
-
Monitoring:
-
Measure tumor volume in both the treated and untreated contralateral flank every 2-3 days.
-
Monitor animal weight and general health daily.
-
-
Endpoint Analysis:
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice.
-
Collect tumors and spleens for immune cell analysis by flow cytometry.
-
Collect blood for cytokine analysis.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Murine Melanoma Model
| Treatment Group | Dosing Regimen | Injected Tumor Response | Contralateral (Uninjected) Tumor Response | Cured Mice (%) | Reference |
| This compound | 10 µg, intratumoral, days 6, 9, 12 | Tumor regression | Superior regression compared to benchmarks | Higher number compared to benchmarks | [4] |
| ADU-S100 (Benchmark) | 10 µg, intratumoral, days 6, 9, 12 | Comparable to this compound | Less regression than this compound | Lower number than this compound | [4] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates the STING signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a murine melanoma model with this compound.
Troubleshooting Logic for Excessive Toxicity
Caption: Troubleshooting logic for in vivo toxicity with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 9. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
IACS-8803 Demonstrates Superior Potency Over ADU-S100 in STING Pathway Activation
A comparative analysis of preclinical data reveals that IACS-8803, a novel STING (Stimulator of Interferon Genes) agonist, exhibits significantly higher potency in activating the STING pathway and eliciting anti-tumor immune responses compared to the clinical benchmark, ADU-S100. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers and drug development professionals in the field of immuno-oncology.
Both this compound and ADU-S100 are synthetic cyclic dinucleotides (CDNs) designed to mimic the natural STING ligand, cGAMP, thereby activating the STING pathway.[1][2] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an innate immune response against cancer cells and promote the development of a robust and durable antigen-specific T-cell mediated immunity.[2][3]
Quantitative Potency Comparison
In vitro studies directly comparing the two compounds have demonstrated the superior potency of this compound. In a key study, this compound showed a half-maximal effective concentration (EC50) for human STING activation in THP-1 reporter cells that was significantly lower than that of ADU-S100, indicating higher potency.[4][5] The data from these studies are summarized in the table below.
| Compound | Cell Line | Assay Endpoint | EC50 (µg/mL) | Fold Difference (vs. This compound) | Reference |
| This compound | THP-1 Reporter | Human STING Activation | 0.28 | - | [4] |
| ADU-S100 | THP-1 Dual Cells | IRF3 Pathway Activation | 3.03 | ~10.8x | [5] |
| ADU-S100 | THP-1 Dual Cells | NF-κB Pathway Activation | 4.85 | ~17.3x | [5] |
| This compound | 293 Reporter | Mouse STING Activation | 0.1 | - | [4] |
Note: The EC50 values for ADU-S100 are for the activation of downstream pathways (IRF3 and NF-κB), which are direct consequences of STING activation. The fold difference is an approximation based on the available data.
Mechanism of Action and Signaling Pathway
Both this compound and ADU-S100 function as agonists of the STING protein, which is an endoplasmic reticulum-resident receptor.[1] Upon binding of the CDN agonist, STING undergoes a conformational change, leading to its trafficking from the ER to the Golgi apparatus. This initiates a signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Activated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, such as IFN-β.[1][6] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[4]
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of STING Agonists IACS-8803 and IACS-8779
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two potent STING (Stimulator of Interferon Genes) agonists, IACS-8803 and IACS-8779. This document summarizes their performance in preclinical models, offers detailed experimental protocols, and visualizes key biological pathways and workflows.
This compound and IACS-8779 are highly potent synthetic cyclic dinucleotide (CDN) STING agonists designed to activate the STING pathway, a critical component of the innate immune system.[1] Activation of this pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[1] Both compounds have demonstrated significant systemic anti-tumor efficacy in various preclinical models.[1][2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and IACS-8779 in key preclinical studies.
Table 1: Comparative Efficacy in a Bilateral B16-Ova Melanoma Mouse Model
| Parameter | This compound | IACS-8779 | Benchmark (ADU-S100) |
| Dose | 10 µg | 10 µg | 10 µg |
| Administration | Intratumoral | Intratumoral | Intratumoral |
| Treatment Schedule | Days 6, 9, 12 post-implantation | Days 6, 9, 12 post-implantation | Days 6, 9, 12 post-implantation |
| Effect on Injected Tumor | Comparable antitumor activity | Comparable antitumor activity | Comparable antitumor activity |
| Effect on Contralateral (Uninjected) Tumor | Superior regression | Superior regression | Less significant regression |
| Cure Rate (Both Tumors) | Higher number of mice cured | Higher number of mice cured | Lower than IACS compounds |
Data sourced from a head-to-head study in mice bearing bilateral B16-Ova melanomas.[2]
Table 2: Efficacy in Glioblastoma Models
| Parameter | This compound (in Mice) | IACS-8779 (in Canines) |
| Model | Murine glioblastoma models (GL261, QPP4, QPP8) | Spontaneous canine glioblastoma |
| Dose | 5 µg (intracranial) | 5-20 µg (intratumoral, dose escalation) |
| Key Outcomes | - Significantly improved survival rates in the GL261 model.[3] - 56% to 100% of animals tumor-free in QPP4 and QPP8 models.[3] - Increased CD8+ T and NK cell counts.[3] | - Well-tolerated up to 15 µg.[4][5] - Dose-dependent radiographic responses.[4][5] - Greater than 50% volumetric tumor reduction in some subjects.[4][5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the STING signaling pathway activated by this compound and IACS-8779, and a general workflow for in vivo efficacy studies.
Experimental Protocols
Bilateral B16-Ova Melanoma Model
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16-Ova melanoma cells.
-
Implantation: Mice were implanted bilaterally with 1x10^5 B16-Ova cells on each flank.[2]
-
Treatment Groups: this compound (10 µg), IACS-8779 (10 µg), benchmark STING agonist (e.g., ADU-S100, 10 µg), and vehicle control.
-
Formulation: The compounds were reconstituted for in vivo use, though the specific vehicle was not detailed in the provided sources.
-
Administration: Intratumoral injection into the tumor on one flank only.[2]
-
Dosing Schedule: Three injections were administered on days 6, 9, and 12 post-tumor implantation.[2]
-
Efficacy Readouts: Tumor volumes of both the injected and contralateral (uninjected) tumors were measured periodically. The number of mice cured of both tumors was also recorded.[2]
Murine Glioblastoma Models (for this compound)
-
Animal Model: C57BL/6J mice.
-
Tumor Cell Lines: GL261, QPP4, or QPP8 glioblastoma cells.
-
Implantation: Intracranial implantation of tumor cells.
-
Treatment: this compound (5 µg) or vehicle control.
-
Administration: Intracranial injection.[3]
-
Efficacy Readouts: Median survival, tumor-free survival, and analysis of the tumor microenvironment (e.g., CD8+ T cell and NK cell infiltration).[3][6]
Canine Glioblastoma Spontaneous Tumor Model (for IACS-8779)
-
Animal Model: Pet dogs with spontaneously occurring glioblastoma.
-
Treatment: IACS-8779.
-
Dosing: A dose-escalation study was performed with doses ranging from 5 µg to 20 µg.[4][5]
-
Efficacy Readouts: Radiographic response assessed by MRI, progression-free survival, and overall survival.[4][5]
Conclusion
Both this compound and IACS-8779 are potent STING agonists with demonstrated in vivo anti-tumor activity. The head-to-head comparison in the bilateral B16-Ova melanoma model suggests that both compounds are highly effective at inducing a systemic immune response capable of controlling distal, untreated tumors.[2] While direct quantitative comparisons in other models are not available, this compound has shown remarkable efficacy, including complete tumor eradication in murine glioblastoma models.[3][6] IACS-8779 has also demonstrated promising, dose-dependent radiographic responses in a more translationally relevant canine model of glioblastoma.[4][5] The choice between these two agents for further development may depend on the specific indication, desired potency, and translational model considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 4. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STING Agonists for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the natural ligands of the STING protein, can trigger a potent innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines that can help the immune system recognize and attack tumor cells. This guide provides an objective comparison of the performance of various STING agonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: The STING Signaling Pathway
The STING signaling cascade is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are pivotal in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).[1]
Comparative Performance of STING Agonists
STING agonists can be broadly classified into two main categories: cyclic dinucleotides (CDNs) and non-cyclic dinucleotides (non-CDNs). CDNs are structurally related to the endogenous ligand cGAMP, while non-CDNs represent a diverse range of small molecules that activate STING through different binding modes. The following tables summarize available quantitative data on the in vitro and in vivo performance of several prominent STING agonists.
Note: The data presented below is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
In Vitro Activity of STING Agonists
| Agonist | Type | Cell Line | Readout | Potency (EC50/IC50) | Reference |
| diABZI | Non-CDN | Human PBMCs | IFN-β secretion | 130 nM | [2] |
| Mouse cells | IFN-β secretion | 186 nM | [1][3] | ||
| SB 11285 | CDN | THP-1 (hSTING-HAQ) | IRF/NF-κB activation | >35x more potent than ADU-S100 | [4] |
| E7766 | CDN (Macrocycle-bridged) | Human PBMCs | STING activation | 0.15 - 0.79 µM | [5][6] |
| ADU-S100 | CDN | THP-1 Dual™ cells | IRF3 activation | 3.03 µg/mL | [7] |
| THP-1 Dual™ cells | NF-κB activation | 4.85 µg/mL | [7] |
In Vivo Anti-Tumor Efficacy of STING Agonists
| Agonist | Mouse Model | Tumor Type | Administration | Efficacy | Reference |
| BMS-986301 | CT26, MC38 | Colon, Melanoma | Intratumoral | >90% tumor regression | [8] |
| ADU-S100 | CT26, MC38 | Colon, Melanoma | Intratumoral | 13% tumor regression | [8] |
| Esophageal Adenocarcinoma | Esophageal | Intratumoral | 30.1% decrease in tumor volume | [9] | |
| diABZI | CT26 | Colon | Intravenous | Significant tumor growth inhibition; 8/10 mice tumor-free | [1][3] |
| E7766 | CT26 | Colon | Intratumoral | 90% cure rate | [5] |
| SB 11285 | Syngeneic models | Various | Intratumoral | Complete tumor regression | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
In Vitro STING Activation Reporter Assay
This assay quantifies the ability of a STING agonist to induce the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8803: A Comparative Analysis of its Superior Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical anti-tumor performance of IACS-8803, a potent STING (Stimulator of Interferon Genes) agonist, against other alternatives, supported by experimental data.
Executive Summary
This compound is a next-generation cyclic dinucleotide STING agonist demonstrating significantly enhanced anti-tumor efficacy in preclinical models compared to first-generation compounds such as ADU-S100. Its superior activity is attributed to its robust activation of the STING pathway, leading to a potent systemic anti-tumor immune response. This response is characterized by the effective reprogramming of the tumor microenvironment, including the activation of dendritic cells, enhanced infiltration and activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and the repolarization of immunosuppressive myeloid cells. In murine models of melanoma and glioblastoma, this compound has shown superior tumor growth inhibition, increased survival rates, and a higher percentage of complete responses, both in treated and distant, untreated tumors.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, highlighting the anti-tumor superiority of this compound.
Table 1: Comparative Efficacy of this compound and ADU-S100 in a Bilateral B16-OVA Melanoma Model
| Treatment Group | Dose (Intratumoral) | Regression of Untreated Contralateral Tumor | Complete Tumor Eradication (Cured Mice) | Reference |
| This compound | 10 µg | Superior | Higher number of mice | [1][2] |
| ADU-S100 | 10 µg | Inferior to this compound | Lower number of mice | [1][2] |
| Vehicle Control | N/A | No regression | 0% | [1] |
Table 2: Efficacy of this compound in Preclinical Glioblastoma Models
| Glioblastoma Model | Treatment | Key Outcomes | Reference |
| QPP8 (immune checkpoint blockade-resistant) | This compound (5 µg, intracranial) | Increased median survival; 100% of mice cured. | [3][4][5] |
| QPP4 and QPP8 (poorly immunogenic) | This compound (5 µg, intracranial) | 56% to 100% of animals tumor-free. | [6] |
| GL261 (immunogenic, anti-PD-1 responsive) | This compound (5 µg, intracranial) | Significantly improved survival rates. | [6] |
| U87 (epigenetically silenced) | This compound | Significantly extended animal survival. | [6] |
Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment (Glioblastoma)
| Immune Cell Population / Marker | Effect of this compound Treatment | Reference |
| CD8+ T Cells | Increased infiltration and activation. | [3][4] |
| NK Cells | Increased infiltration and effector function. | [3][4] |
| Microglia/Myeloid Cells | Reprogrammed to a pro-inflammatory phenotype. | [3][6] |
| CD80/CD86 (costimulatory molecules) | Increased expression on microglia. | [3][6] |
| iNOS (pro-inflammatory marker) | Increased expression in microglia. | [3] |
| CD206 (immunosuppressive marker) | Decreased expression on microglia. | [3][6] |
| Arginase (immunosuppressive enzyme) | Decreased expression. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. Note: Some specific details such as reagent concentrations and incubation times are based on standard laboratory practices and may not have been explicitly reported in the cited literature.
Bilateral B16-OVA Melanoma Mouse Model
Objective: To assess the systemic anti-tumor efficacy of this compound by evaluating its effect on a distant, untreated tumor.
Methodology:
-
Cell Culture: B16-OVA melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: 6-8 week old female C57BL/6 mice are used.
-
Tumor Implantation: Mice are implanted subcutaneously with 1 x 10^5 B16-OVA cells on both the right and left flanks.[1]
-
Treatment:
-
When tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound or ADU-S100 is administered via intratumoral injection into the tumor on one flank only. A typical dosing schedule is 10 µg of the compound on days 6, 9, and 12 post-tumor implantation.[1][2] The vehicle control group receives injections of the vehicle solution (e.g., PBS).
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers, and calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study endpoint is reached when the tumor volume in the control group reaches a predetermined size, or at a specified time point. The number of mice with complete regression of both the treated and untreated tumors is recorded.
Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the efficacy of this compound in a brain tumor model that more closely mimics human disease.
Methodology:
-
Cell Culture: Glioblastoma cell lines (e.g., QPP8, GL261) are cultured in appropriate media and conditions.
-
Animal Model: C57BL/6J mice are used.
-
Tumor Implantation:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A burr hole is drilled in the skull at a specific location.
-
A suspension of glioblastoma cells is injected into the brain parenchyma using a Hamilton syringe.
-
-
Treatment:
-
Monitoring and Endpoint: Mice are monitored daily for neurological symptoms and weight loss. The primary endpoint is survival.
Flow Cytometry Analysis of the Tumor Microenvironment
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Methodology:
-
Tumor Digestion:
-
Tumors are harvested at a specified time point after the final treatment.
-
Tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
-
Immune Cell Isolation: Immune cells can be enriched from the tumor cell suspension using a density gradient centrifugation method (e.g., Percoll gradient).[4]
-
Staining:
-
Cells are stained with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, F4/80, CD80, CD86, PD-1).
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), cells are fixed and permeabilized before adding the specific antibodies.
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed using a multi-color flow cytometer.
-
Data is analyzed using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations based on their marker expression.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow of this compound.
Caption: this compound activates the STING pathway in APCs, leading to a robust anti-tumor immune response.
Caption: Workflow for assessing the systemic anti-tumor effects of this compound.
Caption: this compound's enhanced potency leads to superior anti-tumor outcomes compared to benchmarks.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
IACS-8803: A Comparative Analysis of a Novel STING Agonist in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of IACS-8803, a potent STING (Stimulator of Interferon Genes) agonist, with other immunotherapeutic agents. The data presented is compiled from various preclinical studies, offering insights into its relative performance in validated cancer models.
Executive Summary
This compound is a cyclic dinucleotide STING agonist that has demonstrated robust anti-tumor efficacy in preclinical models of melanoma and glioblastoma.[1] As a potent activator of the STING pathway, it stimulates the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of cytotoxic T-cells against tumor antigens.[1] Preclinical evidence suggests that this compound surpasses the efficacy of other STING agonists and shows significant promise both as a monotherapy and in combination with immune checkpoint inhibitors.
Mechanism of Action: The cGAS-STING Signaling Pathway
This compound functions by directly binding to and activating the STING protein, a critical component of the innate immune system. The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells.
The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, triggering the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade ultimately leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.
Preclinical Efficacy of this compound in Melanoma Models
The B16 murine melanoma model is a widely used platform to assess the efficacy of immunotherapies. In a bilateral tumor model, where tumors are implanted on both flanks of the mouse, treatment is administered to only one tumor. This setup allows for the evaluation of both local and systemic (abscopal) anti-tumor effects.
Comparative Efficacy of STING Agonists in the B16 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) - Treated Flank | Mean Tumor Volume (mm³) - Untreated Flank | Complete Responses (Both Tumors Cured) |
| This compound | Superior Regression | Superior Regression | Higher number of mice cured |
| IACS-8779 | Comparable to benchmarks | Superior Regression | Higher number of mice cured |
| ADU-S100 (ML-RR-S2-CDA) | Comparable to benchmarks | Less effective than this compound/8779 | Lower than this compound/8779 |
| 2',3'-cGAMP | Comparable to benchmarks | Less effective than this compound/8779 | Lower than this compound/8779 |
Note: "Superior Regression" indicates a statistically significant reduction in tumor volume compared to benchmark compounds. Data is qualitative as specific numerical values for tumor volume were not consistently available across all compared studies in a directly comparable format.
Experimental Protocol: B16 Bilateral Melanoma Model
-
Cell Line: B16-OVA (ovalbumin-expressing) melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 1 x 10⁵ B16-OVA cells were implanted subcutaneously on both the right and left flanks of each mouse.
-
Treatment Administration: this compound and comparator STING agonists were administered via intratumoral injection into the tumor on one flank only.
-
Dosing Schedule: 10 µg of each compound was administered on days 6, 9, and 12 post-tumor implantation.[1]
-
Efficacy Readouts: Tumor volumes of both the treated and untreated (contralateral) tumors were measured at regular intervals. The number of mice with complete regression of both tumors was also recorded.
Preclinical Efficacy of this compound in Glioblastoma Models
Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis. The GL261 murine glioma model is a commonly used orthotopic model to evaluate novel therapies for GBM.
Comparative Efficacy in the GL261 Glioblastoma Model
| Treatment Group | Median Survival (days) | Long-term Survivors (%) |
| This compound (5 µg) | Significantly Increased | Up to 100% in some models |
| Anti-PD-1 Monotherapy | Modest Increase | Variable (0-50%) |
| Temozolomide (TMZ) | Modest Increase | Low |
| Control (Vehicle) | ~20-25 days | 0% |
Note: Efficacy of anti-PD-1 and TMZ can vary significantly based on dosing, schedule, and specific experimental conditions.
This compound has demonstrated remarkable efficacy in preclinical glioblastoma models, including those resistant to immune checkpoint blockade.[2] In the QPP8 immune checkpoint blockade-resistant model, 100% of mice treated with this compound were cured.[2] Furthermore, this compound treatment has been shown to reprogram the tumor microenvironment by increasing the infiltration and activation of CD8+ T cells and NK cells, and repolarizing microglia towards an anti-tumor phenotype.[2] When combined with anti-PD-1 antibodies, this compound enhanced survival in an immune checkpoint blockade-responsive glioma model.[2]
Experimental Protocol: Orthotopic GL261 Glioblastoma Model
-
Cell Line: GL261 glioma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Stereotactic intracranial implantation of GL261 cells into the striatum.
-
Treatment Administration: this compound was administered via intracranial injection. Anti-PD-1 antibodies were administered intraperitoneally. Temozolomide was administered orally.
-
Dosing Schedule:
-
This compound: A dose of 5 µg was shown to be effective.[3]
-
Anti-PD-1: Dosing and schedules vary across studies, which can contribute to different outcomes.
-
Temozolomide: Various dosing schedules have been used in preclinical studies.
-
-
Efficacy Readouts: The primary endpoint is overall survival, monitored using Kaplan-Meier survival curves. Tumor growth can also be monitored using imaging techniques such as bioluminescence or MRI.
Conclusion
The preclinical data strongly support the potential of this compound as a potent anti-cancer immunotherapy. Its ability to induce robust, systemic anti-tumor immune responses, both as a monotherapy and in combination with other immunotherapies, warrants further investigation in clinical settings. The comparative efficacy data, particularly its superiority over other STING agonists and its effectiveness in checkpoint-resistant models, position this compound as a promising candidate for the treatment of "cold" tumors with limited immune infiltration. The detailed experimental protocols provided herein offer a basis for the design of future studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
Comparative Analysis of IACS-8803 Cross-Reactivity with Multi-Species STING
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of IACS-8803, a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferator Genes (STING) pathway, with STING proteins from different species. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the STING signaling pathway and a typical experimental workflow.
Introduction to this compound and STING
This compound is a next-generation STING agonist designed for enhanced potency and stability.[1] Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines, ultimately bridging innate and adaptive immunity for anti-tumor and anti-viral responses.[1][2] As preclinical development of STING agonists often involves studies in various animal models, understanding the cross-reactivity of these molecules with STING orthologs from different species is paramount for translating findings to human clinical trials.
Quantitative Comparison of this compound Activity on Human and Murine STING
While this compound has been noted for its anti-cancer activity in canine companion animals with glioblastoma, specific quantitative data on its activity against canine STING, such as EC50 values, is not yet available in the public domain.[4]
Table 1: Reported EC50 Values for this compound in Human and Murine STING Activation
| Species | Cell Line | Reported EC50 (µg/mL) | Reference |
| Human | THP-1 reporter cells | 0.28 | [3][4] |
| Mouse | 293 reporter cells | 0.1 | [3][4] |
| Human | Not specified | 2 | [4] |
| Mouse | Not specified | 2 | [4] |
Note: The conflicting data highlights the need for standardized experimental conditions when comparing potencies.
Experimental Methodologies
The determination of STING agonist potency and cross-reactivity typically involves cell-based assays that measure the activation of the STING signaling pathway. A common approach, as indicated by the available literature, is the use of reporter cell lines.[2][3][4]
Key Experimental Protocol: In Vitro STING Activation Reporter Assay
This protocol outlines a general procedure for assessing the activity of a STING agonist like this compound in human and murine cells.
1. Cell Lines and Reagents:
-
Human STING-expressing cells: THP-1 dual reporter cells (expressing luciferase under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter).[2]
-
Murine STING-expressing cells: 293 or J774 dual reporter cells with similar reporter constructs for IRF and NF-κB activation.[2][4]
-
STING Agonist: this compound, reconstituted in an appropriate vehicle (e.g., sterile water or PBS).
-
Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Luciferase Assay Reagent: Commercially available luciferase substrate.
-
SEAP Detection Reagent: Commercially available substrate for SEAP (e.g., QUANTI-Blue™).
2. Assay Procedure:
-
Seed the reporter cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the STING agonist. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, measure the activity of the reporters:
-
IRF Activation (Luciferase): Add the luciferase assay reagent to the wells and measure the luminescence using a luminometer.
-
NF-κB Activation (SEAP): Collect a small aliquot of the cell culture supernatant and follow the manufacturer's protocol for the SEAP detection reagent. Measure the absorbance at the appropriate wavelength.
-
-
Plot the reporter activity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizing the STING Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: A typical experimental workflow for determining the EC50 of a STING agonist.
Conclusion
This compound is a potent agonist of both human and murine STING, although conflicting reports on its precise EC50 values exist. The available data suggests that it is a valuable tool for preclinical studies in both species. However, there is a clear need for further research to establish a more comprehensive cross-reactivity profile, including for other relevant species in drug development such as canines and non-human primates. Standardized experimental protocols will be crucial for generating comparable datasets across different studies. The methodologies and diagrams provided in this guide offer a foundational understanding for researchers investigating the therapeutic potential of this compound and other STING agonists.
References
A Comparative Analysis of STING Agonists: IACS-8803 vs. cGAMP
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of two key STING agonists: the endogenous ligand 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) and the synthetic cyclic dinucleotide analog IACS-8803. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Introduction to STING Agonists
The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal and initiating a signaling cascade that results in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This response is pivotal for priming anti-tumor immunity.
-
cGAMP (2'3'-cyclic GMP-AMP) is the endogenous second messenger produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA. It directly binds to and activates STING.
-
This compound is a synthetic, highly potent 2',3'-thiophosphate cyclic dinucleotide analog of cGAMP.[1][2] It has been rationally designed with specific chemical modifications to enhance its stability and in vivo efficacy.[3][4]
Mechanism of Action: The cGAS-STING Signaling Pathway
Both this compound and cGAMP function as direct agonists of the STING protein. The binding of these agonists to STING, which resides on the endoplasmic reticulum, triggers a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes. This signaling cascade ultimately leads to the activation of an anti-tumor immune response.
Structural Differences and Functional Implications
This compound incorporates key chemical modifications designed to overcome the limitations of the natural cGAMP molecule, primarily its susceptibility to enzymatic degradation.[3][4]
-
Thiophosphate Linkages: this compound contains phosphorothioate modifications in the cyclic dinucleotide backbone.[3] This substitution of a non-bridging oxygen with sulfur confers resistance to phosphodiesterases, thereby increasing the molecule's stability and bioavailability in vivo.[3]
-
2'-Fluorine Substitution: A fluorine atom replaces the 2'-hydroxyl group on one of the ribose sugars in this compound.[2][5] This modification is designed to further enhance stability and may also contribute to its increased potency.
These structural alterations result in a more robust and sustained activation of the STING pathway by this compound compared to cGAMP.[2]
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro and in vivo performance of this compound and cGAMP.
In Vitro Potency
| Parameter | This compound | cGAMP | Reference(s) |
| IFN-β Induction EC50 (Human THP-1 cells) | ~0.40 µM (0.28 µg/mL) | 15-124 µM | [6] |
| STING Binding Affinity (Kd for human STING) | Not explicitly reported, but has improved affinity | ~4-9 nM | [7][8] |
Note: The EC50 for this compound was converted from µg/mL to µM using its molecular weight of 692.53 g/mol .[5]
In Vivo Anti-Tumor Efficacy (B16-OVA Melanoma Model)
Data from a bilateral B16-OVA melanoma model demonstrates the superior systemic anti-tumor response of this compound. In this model, tumors are implanted on both flanks of the mice, and the STING agonist is administered intratumorally into the tumor on only one flank. The effect on the untreated, contralateral tumor is a measure of the systemic anti-tumor immune response.
| Outcome | This compound (10 µg) | cGAMP (10 µg) | Reference(s) |
| Regression of Untreated Contralateral Tumor | Superior regression | Less significant regression | [2][4] |
| Cure Rate (Both Tumors) | Higher number of mice cured | Lower number of mice cured | [2] |
These findings suggest that this compound induces a more potent and systemic anti-tumor immunity compared to cGAMP at the same dose.[2]
Experimental Protocols
IFN-β Induction Assay in THP-1 Cells (ELISA)
This protocol describes the measurement of IFN-β secreted by THP-1 cells in response to STING agonist stimulation.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound and cGAMP
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Differentiation: Add PMA to a final concentration of 50 ng/mL to differentiate the monocytes into macrophage-like cells. Incubate for 48-72 hours at 37°C and 5% CO2.
-
Stimulation: After differentiation, carefully remove the medium and replace it with fresh medium containing serial dilutions of this compound or cGAMP. Include a vehicle-only control. Incubate for 24 hours.[1]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β based on a standard curve. Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.
STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general workflow for determining the binding affinity of STING agonists to the STING protein using SPR.
Materials:
-
Recombinant human STING protein (truncated construct, e.g., residues 155-341)
-
This compound and cGAMP
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the recombinant STING protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare serial dilutions of this compound and cGAMP in the running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vivo Bilateral B16-OVA Melanoma Model
This protocol outlines the establishment and treatment of a bilateral tumor model to assess the systemic anti-tumor efficacy of STING agonists.[2]
Materials:
-
C57BL/6 mice
-
B16-OVA melanoma cell line
-
This compound and cGAMP formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: On day 0, subcutaneously inject 1 x 10^5 B16-OVA cells into the right and left flanks of C57BL/6 mice.[2]
-
Treatment: On days 6, 9, and 12 post-tumor implantation, intratumorally inject 10 µg of this compound or cGAMP into the tumor on the right flank only.[2] The control group receives a vehicle injection.
-
Tumor Monitoring: Measure the tumor volume on both flanks every 2-3 days using calipers.
-
Survival Analysis: Monitor the mice for survival. Euthanize mice when tumors reach a predetermined endpoint.
-
Data Analysis: Plot the tumor growth curves for both the treated and untreated contralateral tumors. Generate Kaplan-Meier survival curves to compare the different treatment groups.
Conclusion
The available preclinical data indicates that this compound is a more potent STING agonist than the endogenous ligand cGAMP. Its enhanced stability due to chemical modifications translates to superior in vitro activity and more robust systemic anti-tumor immunity in vivo. While cGAMP is a crucial endogenous signaling molecule, its therapeutic potential may be limited by its rapid degradation. Synthetic analogs like this compound represent a promising strategy to overcome these limitations and harness the full therapeutic potential of the STING pathway in cancer immunotherapy. Further investigation in a broader range of preclinical models is warranted to fully elucidate the comparative efficacy of these two important STING agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound disodium | STING agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal and Handling of IACS-8803
This document provides essential safety and logistical information for the proper disposal and handling of IACS-8803, a potent stimulator of interferon genes (STING) agonist. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for research chemicals.
Chemical and Physical Properties
This compound is available in different forms, including the disodium and diammonium salt, which are more stable than the free form.[1] The properties of the disodium salt are summarized below.
| Property | Value | Source |
| Chemical Name | This compound (disodium) | [2] |
| CAS Number | 2243079-36-7 | [3] |
| Molecular Formula | C₂₀H₂₁FN₁₀Na₂O₉P₂S₂ | [2][3] |
| Molecular Weight | 738.51 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage (Solid) | -20°C for long term (months to years) | [4][5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [1][3] |
Disposal Procedures
According to the Safety Data Sheet (SDS), this compound (disodium) is not classified as a hazardous substance or mixture.[3] However, standard laboratory chemical handling and disposal procedures should be followed.
Step-by-Step Disposal Guidance:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[3]
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for non-hazardous chemical waste. Do not pour down the drain or into water courses.[3]
-
-
Decontamination:
-
Wipe down any surfaces that may have come into contact with this compound using a suitable laboratory disinfectant or cleaning agent.
-
Dispose of contaminated materials, such as pipette tips and wipes, in the designated chemical waste container.
-
-
Final Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations for non-hazardous chemical waste.
Experimental Protocol Example: In Vivo Antitumor Activity
The following is a summarized protocol for assessing the in vivo antitumor efficacy of this compound in a murine model, based on published research.[6]
-
Animal Model: Mice are implanted bilaterally with B16-Ova melanoma cells (1x10⁵ cells).[6]
-
Compound Preparation: Prepare a working solution of this compound for injection. For example, a 25.0 mg/mL stock solution in DMSO can be diluted in corn oil.[7]
-
Administration: Administer this compound (e.g., 10 µg) via intra-tumoral injection into one of the tumors on days 6, 9, and 12 post-implantation.[6]
-
Monitoring: Monitor tumor growth on both the injected and contralateral flanks to assess local and systemic antitumor immune responses.[6]
Signaling Pathway and Experimental Workflow
This compound is a cyclic dinucleotide (CDN) that acts as a STING agonist.[8] It activates the STING pathway, leading to the production of interferon-beta (IFN-β) and other pro-inflammatory cytokines, which in turn stimulates an antitumor immune response.[8]
Caption: STING signaling pathway activation by this compound.
Caption: this compound Disposal Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (disodium) | C20H21FN10Na2O9P2S2 | CID 172872227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Personal protective equipment for handling IACS-8803
Essential Safety and Handling Guide for IACS-8803
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent STING (stimulator of interferon genes) agonist. The following procedures are designed to ensure the safe handling and integrity of this research compound.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound disodium states that it is not classified as a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols as the compound's toxicological properties are not fully characterized.[1] Use of full personal protective equipment is recommended to avoid contact and inhalation.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specific Recommendations | Purpose |
| Eye Protection | ANSI-approved safety glasses or goggles. | Protects eyes from accidental splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid form to avoid dust formation. | Prevents inhalation of dust or aerosols.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the stability and efficacy of this compound.
Receiving and Storage:
-
Shipping: The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[2]
-
Short-term Storage (Solid): Store at 0 - 4°C for short periods (days to weeks).[2]
-
Long-term Storage (Solid): For long-term storage (months to years), keep at -20°C in a dry, dark environment.[2]
-
Stock Solutions: Once in solvent, store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3][4] This prevents degradation from repeated freeze-thaw cycles.[3]
Preparation of Stock Solutions:
-
Equilibrate the vial to room temperature before opening.
-
This compound can be reconstituted in water, PBS, or DMSO.[2][5] For in vitro use, water or PBS is recommended.[5]
-
Prepare the stock solution, for example, at a concentration of 10 mM.
-
If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[3]
-
For sterile applications, filter the final working solution through a 0.22 µm filter.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.
-
Unused Compound: Collect in a designated, sealed, and properly labeled chemical waste container.
-
Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with the compound should be disposed of as chemical waste.
-
Spills: In case of a spill, prevent further leakage and keep the product away from drains or water courses.[1] Absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation and wear full PPE during cleanup.[1]
Experimental Protocol: In Vitro Cell Stimulation with this compound
This protocol outlines a general procedure for stimulating cells in culture with this compound to assess the activation of the STING pathway.
Objective: To measure the dose-dependent activation of a downstream STING signaling marker (e.g., IRF3 phosphorylation or IFN-β production) in a relevant cell line (e.g., THP-1 monocytes).
Materials:
-
This compound stock solution (e.g., 10 mM in sterile PBS)
-
THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well)
-
Assay-specific reagents (e.g., ELISA kit for IFN-β, antibodies for Western blot)
Procedure:
-
Cell Seeding: Plate THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (medium with PBS).
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
For IFN-β Secretion (ELISA): Collect the cell culture supernatant. Perform an ELISA according to the manufacturer’s instructions to quantify the amount of secreted IFN-β.
-
For Protein Analysis (Western Blot): Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. Analyze protein lysates via Western blot for phosphorylated IRF3 or other relevant pathway markers.
-
Workflow Diagrams
The following diagrams illustrate the key logistical and decision-making processes for handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision tree for the storage of solid this compound and its stock solutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
